ZD-9379
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c1-9-7-11(27-2)4-6-14(9)23-19(26)15-16(18(25)22-23)21-13-8-10(20)3-5-12(13)17(15)24/h3-8H,1-2H3,(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTDMIAVUUYOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Neuroprotective Agent ZD-9379: A Technical Overview of its Mechanism of Action as an NMDA Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ZD-9379, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Primarily targeting the glycine (B1666218) co-agonist site, this compound has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of its pharmacological activity.
Core Mechanism of Action: Glycine Site Antagonism
This compound exerts its neuroprotective effects by acting as a competitive antagonist at the glycine binding site on the NMDA receptor.[1] The activation of the NMDA receptor, a crucial component in excitatory neurotransmission, requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By blocking the glycine site, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of calcium ions (Ca²⁺) that can lead to excitotoxicity and neuronal cell death under pathological conditions such as ischemic stroke.[2]
The selectivity of this compound for the glycine site is a key feature, potentially offering a more favorable side-effect profile compared to antagonists that target the glutamate binding site or the ion channel itself.[1][3]
Quantitative Pharmacological Data
The in vitro and in vivo potency of this compound has been characterized in several studies. The following tables summarize the key quantitative findings.
In Vitro Binding Affinity
| Compound | Assay Type | Preparation | IC₅₀ (nM) | Reference |
| This compound | [³H]glycine displacement | Rat brain synaptic plasma membranes | 75 ± 42 | Tatlisumak T, et al. (1998) |
IC₅₀: Half-maximal inhibitory concentration.
In Vivo Neuroprotective Efficacy in a Rat Model of Stroke
Data from a preclinical study using a permanent middle cerebral artery occlusion (MCAO) model in Sprague-Dawley rats demonstrates the neuroprotective effects of this compound.
| Treatment Group (post-MCAO) | Dose | Corrected Infarct Volume (mm³) (mean ± SD) | Reduction in Infarct Volume (%) | Number of Spreading Depressions (mean ± SD) | Reference |
| Vehicle | - | 226 ± 40 | - | 16.0 ± 5.1 | Tatlisumak T, et al. (1998) |
| This compound | 5 mg/kg bolus + 5 mg/kg/hr infusion | 105 ± 46 | 53.5 | 8.1 ± 2.5 | Tatlisumak T, et al. (1998) |
MCAO: Middle Cerebral Artery Occlusion; SD: Standard Deviation.
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature.
In Vitro: [³H]Glycine Binding Assay
This assay was performed to determine the binding affinity of this compound to the glycine site of the NMDA receptor.[1]
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Preparation of Synaptic Plasma Membranes: Synaptic plasma membranes were prepared from rat brains.
-
Assay Conditions: The assay was conducted in a competitive binding format.
-
Radioligand: [³H]glycine was used as the radiolabeled ligand.
-
Procedure: Rat brain synaptic plasma membranes were incubated with a fixed concentration of [³H]glycine and varying concentrations of this compound.
-
Measurement: The amount of bound [³H]glycine was measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of [³H]glycine (IC₅₀) was calculated.
In Vivo: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
This model was used to evaluate the neuroprotective effects of this compound in an experimental model of ischemic stroke.[3]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Surgical Procedure: Permanent MCAO was induced using the suture occlusion method.
-
Drug Administration:
-
Monitoring: Cortical DC potentials and electrocorticogram were continuously recorded to monitor spreading depressions.
-
Outcome Measures:
The following diagram outlines the workflow for the in vivo MCAO experiment.
Conclusion
This compound is a selective antagonist of the glycine site on the NMDA receptor. Its mechanism of action, centered on the inhibition of excitotoxic cascades, has been validated through in vitro binding assays and in vivo models of cerebral ischemia. The quantitative data and experimental protocols summarized in this guide provide a robust foundation for further research and development of this and similar neuroprotective compounds.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD-9379: A Glycine Site Antagonist for the Prevention of Excitotoxicity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Excitotoxicity, the pathological process by which neurons are damaged and killed by the overactivation of glutamate (B1630785) receptors, is a key mechanism in a variety of neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death. Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine (B1666218) or D-serine. This dual requirement presents a strategic target for therapeutic intervention. ZD-9379 is a potent and selective antagonist of the NMDA receptor at the glycine binding site. This technical guide provides a comprehensive overview of the role of this compound in preventing excitotoxicity, summarizing key preclinical data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Introduction to Excitotoxicity and the NMDA Receptor
Excitotoxicity is a complex cascade of events initiated by excessive stimulation of glutamate receptors, leading to a massive influx of calcium ions (Ca²⁺) into the neuron.[1] This Ca²⁺ overload triggers a number of downstream pathological processes, including the activation of degradative enzymes, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death.[1]
The NMDA receptor is a crucial player in excitotoxicity due to its high permeability to Ca²⁺.[2][3] The activation of the NMDA receptor is unique in that it requires the simultaneous binding of two agonists: glutamate to the GluN2 subunit and a co-agonist, either glycine or D-serine, to the GluN1 subunit.[4] Furthermore, the channel is blocked by magnesium ions (Mg²⁺) at resting membrane potential, and this block is only relieved upon depolarization of the neuronal membrane.[2] This makes the NMDA receptor a "coincidence detector," requiring both glutamate binding and postsynaptic depolarization for activation.[2]
The glycine binding site on the NMDA receptor represents a key modulatory site. By targeting this site, it is possible to allosterically inhibit receptor function, thereby preventing the excessive Ca²⁺ influx that drives excitotoxicity.[5] this compound is a brain-penetrant antagonist that acts at this glycine site.[6][7]
This compound: Mechanism of Action
This compound functions as a competitive antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor.[8] By binding to this site, this compound prevents the binding of glycine or D-serine, which is an absolute requirement for the glutamate-mediated opening of the ion channel.[8] This inhibitory action effectively reduces the over-activation of NMDA receptors during excitotoxic conditions, thereby mitigating the downstream neurotoxic effects.
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
Preclinical Evidence of Neuroprotection
The neuroprotective effects of this compound have been primarily demonstrated in animal models of ischemic stroke. A key study by Tatlisumak et al. (1998) investigated the efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).[9]
Quantitative Data
The following table summarizes the quantitative data from the aforementioned study, demonstrating the significant reduction in infarct volume and the number of spreading depressions (a phenomenon associated with ischemia) with this compound treatment.[6][10]
| Treatment Group | N | Corrected Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Pre-MCAO this compound | 5 | 90 ± 72 | 8.2 ± 5.8 |
| Post-MCAO this compound | 7 | 105 ± 46 | 8.1 ± 2.5 |
| Vehicle Control | 6 | 226 ± 40 | 16.0 ± 5.1 |
Data from Tatlisumak et al., Stroke, 1998.[9]
Experimental Protocol: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
The following provides a detailed methodology for the MCAO model used to evaluate this compound.[9]
Animals: Male Sprague-Dawley rats (290-340 g).
Surgical Procedure:
-
Anesthesia is induced with an appropriate anesthetic agent.
-
A midline cervical incision is made, and the right common carotid artery is exposed.
-
The external carotid artery is ligated and transected.
-
A 4-0 nylon suture with a blunted tip is introduced into the internal carotid artery via the external carotid artery stump.
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The suture is advanced intracranially to occlude the origin of the middle cerebral artery.
-
The wound is closed, and the animal is allowed to recover.
Drug Administration:
-
Pre-MCAO Treatment Group: A 5-mg/kg bolus of this compound is administered intravenously over 5 minutes, followed by a continuous infusion of 5 mg/kg/hour for 4 hours, starting 30 minutes before MCAO.
-
Post-MCAO Treatment Group: A 5-mg/kg bolus of this compound is administered 30 minutes after MCAO, followed by a 5 mg/kg/hour infusion for 4 hours.
-
Control Group: A vehicle solution is administered following the same protocol as the pre-MCAO group.
Outcome Measures:
-
Spreading Depressions: Monitored electrophysiologically for 4.5 hours post-MCAO.
-
Infarct Volume: Measured 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
The following diagram illustrates the experimental workflow.
Signaling Pathways in Excitotoxicity and the Role of this compound
The neuroprotective effect of this compound is achieved by interrupting the initial stages of the excitotoxic cascade. The following diagram outlines the key signaling pathways involved.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential in preclinical models of ischemia by targeting the glycine co-agonist site of the NMDA receptor. This mechanism offers a promising strategy for mitigating excitotoxic neuronal damage. The available data strongly supports its efficacy in reducing infarct volume and suppressing ischemia-related pathological events.
For drug development professionals, the selective antagonism of the glycine site may offer a more favorable therapeutic window compared to non-competitive or competitive NMDA receptor antagonists that can be associated with significant side effects.[9] However, a notable gap in the publicly available literature is the lack of extensive pharmacokinetic and metabolism data for this compound, as well as the absence of clinical trial results. Further research is warranted to fully elucidate the pharmacokinetic profile, safety, and efficacy of this compound in human subjects. Future studies could also explore the potential of this compound in other neurological conditions where excitotoxicity is a contributing factor.
References
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycine-site antagonists and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. seattleneurosciences.com [seattleneurosciences.com]
ZD-9379 and its Effect on Cortical Spreading Depression: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Cortical Spreading Depression (CSD) is a wave of profound cellular depolarization implicated in the pathophysiology of several neurological disorders, including migraine aura and the progression of ischemic brain injury.[1][2][3] The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is critically involved in the initiation and propagation of CSD. This technical guide provides an in-depth analysis of ZD-9379, a potent and brain-penetrant antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, and its effects on CSD.[4][5][6][7] Preclinical evidence robustly demonstrates that this compound significantly reduces the frequency of CSD events and limits the extent of resulting tissue damage in models of focal cerebral ischemia.[7][8][9] This document consolidates the quantitative data from key studies, details the experimental protocols used to assess its efficacy, and visualizes the underlying mechanisms and workflows.
Introduction to Cortical Spreading Depression (CSD)
CSD is characterized as a self-propagating wave of near-complete depolarization of neurons and glial cells that moves across the cerebral cortex at a velocity of 2-6 mm/min.[10] This event is marked by massive ionic shifts, including an influx of Na+ and Ca2+ into cells and an efflux of K+, leading to a sustained suppression of spontaneous electrical activity.[10] CSD is also associated with significant changes in cerebral blood flow, a surge in neurotransmitter release (particularly glutamate), and a high metabolic demand that can lead to tissue hypoxia.[10][11] In the context of ischemic stroke, recurrent CSDs in the peri-infarct zone are thought to exacerbate energy failure and contribute to the expansion of the necrotic core.[8][9][11]
This compound: Mechanism of Action
This compound (7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione) is a competitive antagonist that acts selectively at the glycine binding site (GlyB) of the NMDA receptor.[4][7][9] Activation of the NMDA receptor ion channel requires the binding of both glutamate (B1630785) at the primary agonist site and a co-agonist, typically glycine or D-serine, at the glycine site.[4][12] By blocking the glycine site, this compound prevents the conformational change necessary for channel opening, thereby inhibiting ion flux even in the presence of high glutamate concentrations.[4] This non-competitive blockade of glutamate's effect provides a potent mechanism for reducing excitotoxicity and the massive depolarization that underlies CSD. The compound has an IC50 value of 75 nM for the glutamate site and is known to be brain-penetrant.[9][13]
Quantitative Data: Effect of this compound on CSD and Infarct Volume
The primary preclinical data demonstrating the efficacy of this compound against CSD comes from studies using a rat model of permanent focal ischemia. A key study by Tatlisumak et al. (1998) provides robust quantitative evidence of its neuroprotective effects. The data from this study is summarized below.
Table 1: Effect of this compound on the Number of Spreading Depressions and Infarct Volume in Rats with Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | N | Number of Spreading Depressions (Mean ± SD) | Infarct Volume (mm³) (Mean ± SD) |
| Group 1: this compound (Pre-MCAO) | 5 | 8.2 ± 5.8 | 72 ± 72** |
| Group 2: this compound (Post-MCAO) | 7 | 8.1 ± 2.5 | 105 ± 46 |
| Group 3: Vehicle (Control) | 6 | 16.0 ± 5.1 | 226 ± 40 |
| Data derived from Tatlisumak, T., et al. (1998). Stroke, 29(1), 190-5.[8] | |||
| *P<.01 compared to the control group. | |||
| P<.001 compared to the control group. |
The study found a significant correlation between the number of spreading depressions and the final infarct volume (r=.68, P=.002), suggesting that the neuroprotective effect of this compound is mechanistically linked to its ability to suppress CSD.[8]
Key Experimental Protocols
The following section details the methodology employed in the pivotal study by Tatlisumak et al. (1998) to evaluate the effect of this compound on CSD.[8]
4.1 Animal Model
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Species: Male Sprague-Dawley rats.[8]
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Weight: 290 to 340 g.[8]
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Housing: Standard laboratory conditions.
4.2 Surgical Procedure: Permanent Middle Cerebral Artery Occlusion (MCAO)
-
Anesthesia was induced and maintained throughout the surgical procedure.
-
The right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) were exposed.
-
A 4-0 nylon suture was introduced into the ICA via the ECA stump and advanced approximately 19-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
Successful occlusion was confirmed by observing a significant drop in cerebral blood flow, monitored by a laser-Doppler flowmeter probe placed on the skull over the MCA territory.
4.3 Induction and Recording of Cortical Spreading Depression
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CSDs occur spontaneously in the peri-infarct region following MCAO.
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CSD events were monitored using electroencephalography (EEG).[8] Two silver/silver chloride electrodes were placed in burr holes drilled over the parietal cortex in the ischemic hemisphere.
-
A CSD event was identified by a characteristic large negative DC potential shift followed by a period of electrical suppression.
4.4 Drug Administration The study utilized a randomized, single-blind design with three treatment arms:[8]
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Group 1 (Pre-MCAO Treatment): A 5 mg/kg intravenous (IV) bolus of this compound was administered over 5 minutes, starting 30 minutes before MCAO. This was followed by a continuous IV infusion of 5 mg/kg per hour for 4 hours.[7][8]
-
Group 2 (Post-MCAO Treatment): A 5 mg/kg IV bolus of this compound was administered 30 minutes after MCAO, followed by a continuous IV infusion of 5 mg/kg per hour for 4 hours.[7][8]
-
Group 3 (Control): An equivalent volume of the vehicle was administered following the same protocol as Group 1 (starting 30 minutes before MCAO for 5 hours).[8]
4.5 Outcome Measures
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Number of Spreading Depressions: CSD events were counted over the recording period.
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Infarct Volume Assessment: After 24 hours, rats were euthanized, and brains were removed. Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).[8] The volume of the infarct was then calculated.
Visualizing Mechanisms and Workflows
Signaling Pathway of this compound in CSD Inhibition
Caption: Mechanism of this compound at the NMDA receptor to inhibit CSD.
Experimental Workflow for Evaluating this compound
Caption: Workflow of the preclinical study on this compound and CSD.
Logical Relationship: From Drug to Neuroprotection
Caption: Logical flow from this compound's target to its neuroprotective effect.
Conclusion
This compound, through its specific antagonism of the NMDA receptor's glycine site, demonstrates a significant inhibitory effect on cortical spreading depression. Preclinical studies provide clear, quantitative evidence that this action translates into a potent neuroprotective effect, substantially reducing infarct volume in an animal model of permanent focal ischemia.[8] The correlation between the reduction in CSD events and the salvage of brain tissue underscores the therapeutic potential of targeting this pathway. The detailed protocols and mechanistic diagrams provided in this guide offer a comprehensive resource for researchers and drug developers working on novel treatments for stroke and other neurological conditions where CSD is a contributing factor.
References
- 1. Optogenetic induction of cortical spreading depression in anesthetized and freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Cortical spreading depression and molecular genetics in migraine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cortical spreading depression and migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. rndsystems.com [rndsystems.com]
- 6. ZD 9379 | CAS 170142-20-8 | ZD9379 | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rupress.org [rupress.org]
- 11. Cortical spreading depression—new insights and persistent questions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamate receptor ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Preclinical Neuroprotection by ZD-9379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on ZD-9379, a potent and selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, focusing on its neuroprotective properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.
Core Concepts: this compound and Neuroprotection
This compound exerts its neuroprotective effects by targeting the NMDA receptor, a critical component in the pathophysiology of excitotoxicity. Under ischemic conditions, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺). This calcium overload triggers a cascade of neurotoxic events, including the activation of degradative enzymes, mitochondrial dysfunction, and ultimately, neuronal cell death. As a glycine site antagonist, this compound modulates the activity of the NMDA receptor, thereby mitigating the detrimental effects of excessive glutamate stimulation.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been primarily evaluated in in vivo models of focal cerebral ischemia. The following tables summarize the key quantitative findings from these preclinical studies.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Dose | Administration Route | Infarct Volume Reduction (%) vs. Vehicle | Reference |
| This compound | 10 mg/kg bolus + 10 mg/kg/h infusion | Intravenous | 43.6 | [1] |
| This compound | 2.5 mg/kg bolus + 2.5 mg/kg/h infusion | Intravenous | 42.9 | [1] |
| This compound | 5 mg/kg bolus + 5 mg/kg/h infusion | Intravenous | 51.4 | [1] |
| This compound | 10 mg/kg bolus + 10 mg/kg/h infusion | Intravenous | 42.6 | [1] |
Table 2: Effect of this compound on the Number of Spreading Depressions in a Rat MCAO Model
| Treatment Group | Dose | Administration Route | Mean Number of Spreading Depressions (± SD) | P-value vs. Control | Reference |
| Pre-MCAO Treatment | 5 mg/kg bolus + 5 mg/kg/h infusion | Intravenous | 8.2 ± 5.8 | < 0.01 | [2] |
| Post-MCAO Treatment | 5 mg/kg bolus + 5 mg/kg/h infusion | Intravenous | 8.1 ± 2.5 | < 0.01 | [2] |
| Vehicle Control | - | Intravenous | 16.0 ± 5.1 | - | [2] |
Table 3: Representative In Vitro Neuroprotective Efficacy of a Glycine Site NMDA Receptor Antagonist (ACEA 1021) Against Glutamate-Induced Excitotoxicity in Rat Cortical Neurons
| Compound Concentration (µM) | Inhibition of LDH Release (%) | Reference |
| 0.1 | ~20 | [1] |
| 1.0 | ~50 | [1] |
| 10.0 | ~80 | [1] |
Experimental Protocols
In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Rats
This model is a widely used preclinical paradigm to simulate focal ischemic stroke.
Objective: To induce a reproducible infarct in the territory of the middle cerebral artery to evaluate the neuroprotective effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
4-0 nylon monofilament suture with a silicone-coated tip
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
This compound solution for intravenous administration
-
Vehicle control solution
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and secure it in a supine position. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the proximal CCA. A temporary clip is placed on the ICA.
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Arteriotomy and Suture Insertion: Make a small incision in the ECA stump. Introduce the silicone-coated nylon suture through the incision and advance it into the ICA until it occludes the origin of the MCA. The occlusion is often confirmed by monitoring cerebral blood flow.
-
Drug Administration: Administer this compound or vehicle intravenously as a bolus followed by a continuous infusion, either before or after the onset of MCAO, according to the specific experimental design.
-
Reperfusion (for transient MCAO): After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion. For permanent MCAO, the suture remains in place.
-
Post-operative Care: Suture the incision and allow the animal to recover. Monitor for neurological deficits.
-
Infarct Volume Assessment (TTC Staining): At a predetermined time point (e.g., 24 or 48 hours post-MCAO), euthanize the animal and harvest the brain.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the slices in a 2% TTC solution at 37°C for 15-30 minutes. Viable tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
In Vitro: Glutamate-Induced Excitotoxicity in Primary Neuronal Cultures
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.
Objective: To determine the concentration-dependent neuroprotective effect of this compound against glutamate excitotoxicity in vitro.
Materials:
-
Primary cortical or hippocampal neurons cultured from embryonic rodents.
-
Neurobasal medium supplemented with B27 and L-glutamine.
-
Glutamate solution.
-
This compound solutions at various concentrations.
-
Cell viability assay reagents (e.g., MTT, XTT, or LDH assay kits).
-
Multi-well plates.
Procedure:
-
Cell Culture: Plate primary neurons in multi-well plates and culture for 7-14 days to allow for maturation and synapse formation.
-
Compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound or vehicle for a specified period (e.g., 1-2 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the neurons to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a defined duration (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh culture medium (containing the respective concentrations of this compound or vehicle).
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using a chosen method:
-
MTT/XTT Assay: Measures the metabolic activity of viable cells. Add the reagent to the wells, incubate, and then measure the absorbance at the appropriate wavelength.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium. Collect the medium and measure LDH activity according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the percentage of neuroprotection for each concentration of this compound relative to the vehicle-treated, glutamate-exposed control.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Neuroprotection
Caption: this compound competitively antagonizes the glycine binding site on the NMDA receptor, preventing excessive Ca²⁺ influx and subsequent neurotoxicity, while potentially promoting pro-survival signaling pathways.
Experimental Workflow: In Vivo MCAO Study
Caption: A stepwise workflow for assessing the neuroprotective effects of this compound in a rat model of focal cerebral ischemia.
Experimental Workflow: In Vitro Excitotoxicity Assay
Caption: A typical workflow for evaluating the neuroprotective potential of this compound against glutamate-induced neuronal death in vitro.
Conclusion
The preclinical data strongly support the neuroprotective efficacy of this compound in models of focal cerebral ischemia. Its mechanism of action as a glycine site NMDA receptor antagonist provides a clear rationale for its therapeutic potential in conditions associated with excitotoxicity. The quantitative in vivo data demonstrate a significant reduction in infarct volume and the number of spreading depressions. While specific in vitro dose-response data for this compound are limited in the public domain, the consistent findings with other glycine site antagonists in cellular assays corroborate its neuroprotective profile. Further research to fully elucidate the downstream signaling pathways and to translate these promising preclinical findings into the clinical setting is warranted.
References
- 1. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A non-ionotropic activity of NMDA receptors contributes to glycine-induced neuroprotection in cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to ZD-9379: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD-9379 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site.[1][2][3] This quinolinedione derivative has demonstrated neuroprotective properties in preclinical models of ischemic stroke, positioning it as a compound of interest for the development of therapies targeting excitotoxicity-mediated neuronal damage.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, including its mechanism of action and relevant experimental data. Detailed methodologies for key in vivo and in vitro experiments are also presented, alongside a visualization of the implicated signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione.[1] Its chemical and physical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione[1] |
| CAS Number | 170142-20-8[1] |
| Chemical Formula | C₁₉H₁₄ClN₃O₄[1] |
| SMILES | CC1=C(C=CC(=C1)OC)N2C(=O)C3=C(C(=O)N2)NC4=C(C3=O)C=CC(=C4)Cl[1] |
| Property | Value |
| Molar Mass | 383.79 g·mol⁻¹[1] |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. NaOH[3] |
| Storage | Store at +4°C[3] |
Pharmacological Properties
This compound is a brain-penetrant antagonist of the NMDA receptor, exhibiting its inhibitory action at the glycine binding site.[2][3] This mechanism prevents the receptor activation that requires the binding of both glutamate (B1630785) and a co-agonist (glycine or D-serine).[1]
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the attenuation of NMDA receptor-mediated excitotoxicity. By blocking the glycine site, this compound prevents the excessive influx of calcium ions (Ca²⁺) into neurons, a key event in the pathophysiology of ischemic brain injury.[1]
| Parameter | Value | Assay |
| IC₅₀ | 75 nM | Inhibition of NMDA receptor activity (glutamate site) |
In Vivo Efficacy
Preclinical studies in animal models of stroke have demonstrated the neuroprotective effects of this compound. In a rat model of permanent middle cerebral artery occlusion (MCAO), administration of this compound significantly reduced the number of spreading depressions and the volume of cerebral infarction.[4]
| Dose | Administration Route | Effect | Animal Model |
| 2.5-5 mg/kg | Intravenous bolus followed by infusion | Significant reduction in infarct volume | Rat model of permanent MCAO |
Mechanism of Action and Signaling Pathways
The neuroprotective effects of this compound are a direct consequence of its antagonism of the NMDA receptor. The binding of glutamate and a co-agonist to the NMDA receptor opens its ion channel, leading to an influx of Na⁺ and Ca²⁺. Under excitotoxic conditions, excessive Ca²⁺ influx activates a number of downstream signaling cascades that lead to neuronal death. By blocking the glycine co-agonist site, this compound prevents this channel opening and the subsequent pathological signaling.
Mechanism of this compound action on the NMDA receptor signaling pathway.
Experimental Protocols
In Vivo Model of Focal Cerebral Ischemia
Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).
Methodology:
-
Animal Model: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: this compound is administered as an intravenous bolus (e.g., 5 mg/kg) followed by a continuous infusion (e.g., 5 mg/kg/hour) for a defined period (e.g., 4 hours), either before or after the MCAO procedure.[4]
-
Assessment: Neurological deficit scores are recorded at various time points. After a set period (e.g., 24 or 48 hours), the animals are euthanized, and the brains are removed.
-
Infarct Volume Measurement: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), and the infarct volume is quantified using image analysis software.
Workflow for in vivo evaluation of this compound in a rat stroke model.
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect cultured neurons from NMDA-induced excitotoxicity.
Methodology:
-
Cell Culture: Primary cortical neurons are cultured from embryonic rodents.
-
Treatment: Neurons are pre-incubated with various concentrations of this compound for a specified time.
-
Induction of Excitotoxicity: NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) are added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: After a set incubation period (e.g., 24 hours), cell viability is assessed using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
Electrophysiological Recording
Objective: To characterize the antagonistic effect of this compound on NMDA receptor-mediated currents.
Methodology:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cultured neurons (e.g., hippocampal or cortical neurons) or in brain slices.
-
Recording: NMDA receptor-mediated currents are evoked by the application of NMDA and glycine.
-
Drug Application: this compound is applied to the bath solution at various concentrations.
-
Data Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is measured to determine its inhibitory potency (IC₅₀).
Conclusion
This compound is a valuable research tool for investigating the role of the NMDA receptor glycine site in neuronal function and pathology. Its demonstrated neuroprotective effects in preclinical models of stroke highlight its potential as a lead compound for the development of novel therapeutics for ischemic brain injury. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
The Rise and Apparent Fall of ZD-9379: A Technical Exploration of a Neuroprotective Candidate
ZD-9379 , a potent and selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor, emerged from the laboratories of Zeneca (now AstraZeneca) in the 1990s as a promising neuroprotective agent for the treatment of ischemic stroke. Its development was underpinned by a strong scientific rationale targeting excitotoxicity, a key pathological cascade in stroke-induced neuronal death. This in-depth technical guide delves into the discovery, preclinical development, and what is publicly known about the clinical evaluation of this compound, providing researchers, scientists, and drug development professionals with a comprehensive overview of this once-promising therapeutic candidate.
Discovery and Rationale: Targeting the Glycine Co-agonist Site
The discovery of this compound is rooted in the understanding of the NMDA receptor's role in excitotoxicity. Excessive glutamate (B1630785) release during an ischemic event leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions and subsequent activation of neurotoxic intracellular pathways. The NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By targeting the glycine binding site, researchers aimed to allosterically inhibit receptor function, offering a potentially more nuanced and safer approach than directly blocking the glutamate binding site or the ion channel itself.
This compound belongs to the chemical class of pyridazino[4,5-b]quinoline-1,4,10-triones. While the specific lead optimization process for this compound is not extensively detailed in publicly available literature, research on related compounds suggests a focus on enhancing potency, selectivity, and pharmacokinetic properties.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione |
| Chemical Formula | C₁₉H₁₄ClN₃O₄ |
| Molar Mass | 383.79 g/mol |
| CAS Number | 170142-20-8 |
Mechanism of Action: A Glycine Site Antagonist
This compound functions as a competitive antagonist at the glycine co-agonist site on the GluN1 subunit of the NMDA receptor. By binding to this site, it prevents the necessary conformational change required for channel opening, even in the presence of high concentrations of glutamate. This mechanism effectively dampens the excitotoxic cascade initiated by ischemic conditions.
Preclinical Development
The neuroprotective effects of this compound were evaluated in preclinical models of ischemic stroke, most notably the rat model of permanent middle cerebral artery occlusion (MCAO). These studies provided crucial evidence of its potential therapeutic efficacy.
In Vivo Efficacy in a Rat Model of Focal Cerebral Ischemia
Studies in male Sprague-Dawley rats subjected to permanent MCAO demonstrated that this compound could significantly reduce the volume of cerebral infarction.
Table 1: Effect of this compound on Infarct Volume in a Rat MCAO Model
| Treatment Group | Dose | Mean Infarct Volume (mm³) ± SD | Reduction in Infarct Volume (%) |
| Vehicle Control | - | 226 ± 40 | - |
| This compound (Pre-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | 72 ± 72 | 68.1 |
| This compound (Post-MCAO) | 5 mg/kg bolus + 5 mg/kg/hr infusion | 105 ± 46 | 53.5 |
Data from a study where treatment was initiated either 30 minutes before or 30 minutes after MCAO.
Another study investigated the dose-dependent neuroprotective effects of this compound administered after MCAO.
Table 2: Dose-Response of this compound on Infarct Volume Reduction
| Dose (mg/kg bolus + mg/kg/hr infusion) | Reduction in Infarct Volume (%) |
| 1 + 1 | Not significant |
| 2.5 + 2.5 | 42.9 |
| 5 + 5 | 51.4 |
| 10 + 10 | 42.6 |
These results indicated an optimal neuroprotective dose range of 2.5-5 mg/kg.
Effect on Cortical Spreading Depressions
In addition to reducing infarct size, this compound was also shown to decrease the number of cortical spreading depressions (SDs), which are waves of depolarization implicated in the progression of ischemic injury.
Table 3: Effect of this compound on the Number of Cortical Spreading Depressions
| Treatment Group | Mean Number of SDs ± SD |
| Vehicle Control | 16.0 ± 5.1 |
| This compound (Pre-MCAO) | 8.2 ± 5.8 |
| This compound (Post-MCAO) | 8.1 ± 2.5 |
A significant correlation was observed between the reduction in the number of SDs and the decrease in infarct volume, suggesting that the inhibition of SDs may be a key component of this compound's neuroprotective mechanism.
Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
The most cited preclinical model for evaluating this compound's efficacy was the permanent MCAO model in male Sprague-Dawley rats. A summary of a typical experimental protocol is provided below.
Methodological & Application
Application Notes and Protocols for ZD-9379 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of ZD-9379, a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist, in preclinical in vivo studies. The primary focus is on its neuroprotective effects in an animal model of ischemic stroke.
Introduction
This compound is a brain-penetrant antagonist that acts at the glycine (B1666218) co-agonist site of the NMDA receptor.[1] By blocking this site, this compound prevents the activation of the NMDA receptor, which is implicated in excitotoxicity following ischemic events.[2][3] Preclinical research has demonstrated its neuroprotective potential by reducing infarct size and the frequency of cortical spreading depressions in rat models of stroke.[4][5]
Mechanism of Action
This compound functions by competitively blocking the glycine binding site on the NMDA receptor.[2][3] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine. By antagonizing the glycine site, this compound effectively prevents ion channel opening, thereby inhibiting the influx of Ca2+ and subsequent downstream signaling cascades that lead to neuronal cell death in excitotoxic conditions.[2][6]
Signaling Pathway of NMDA Receptor and Inhibition by this compound
Caption: Mechanism of this compound action on the NMDA receptor signaling pathway.
Quantitative Data Summary
The following tables summarize the quantitative data from a key in vivo study investigating the neuroprotective effects of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).
Table 1: Effect of this compound on Infarct Volume
| Treatment Group | N | Mean Corrected Infarct Volume (mm³) ± SD | P-value vs. Control |
| Pre-MCAO Treatment (5 mg/kg bolus + 5 mg/kg/hr infusion) | 5 | 90 ± 72 | <0.001 |
| Post-MCAO Treatment (5 mg/kg bolus + 5 mg/kg/hr infusion) | 7 | 105 ± 46 | <0.001 |
| Control (Vehicle) | 6 | 226 ± 40 | N/A |
| Data from Tatlisumak et al., 1998.[4][5] |
Table 2: Effect of this compound on Cortical Spreading Depressions (SDs)
| Treatment Group | N | Mean Number of SDs ± SD | P-value vs. Control |
| Pre-MCAO Treatment | 5 | 8.2 ± 5.8 | <0.01 |
| Post-MCAO Treatment | 7 | 8.1 ± 2.5 | <0.01 |
| Control | 6 | 16.0 ± 5.1 | N/A |
| Data from Tatlisumak et al., 1998.[4][5] |
Detailed Experimental Protocol
This protocol describes the in vivo evaluation of this compound in a rat model of focal cerebral ischemia.
Objective: To assess the neuroprotective efficacy of this compound by measuring its effect on infarct volume and the number of cortical spreading depressions following permanent middle cerebral artery occlusion (MCAO).
Materials:
-
This compound
-
Vehicle (e.g., isotonic saline)
-
Male Sprague-Dawley rats (290-340 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Electrophysiological recording equipment for monitoring cortical DC potentials
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Experimental Workflow:
Caption: Experimental workflow for the in vivo evaluation of this compound in a rat MCAO model.
Procedure:
-
Animal Preparation and Randomization:
-
Acclimatize male Sprague-Dawley rats to the laboratory environment.
-
Randomly and blindly assign animals to one of three groups: Pre-MCAO treatment, Post-MCAO treatment, or Control.[5]
-
-
Drug Administration:
-
Pre-MCAO Treatment Group: 30 minutes before inducing MCAO, administer a 5 mg/kg intravenous bolus of this compound over 5 minutes, followed by a continuous infusion of 5 mg/kg per hour for 4 hours.[5]
-
Post-MCAO Treatment Group: 30 minutes after inducing MCAO, administer a 5 mg/kg intravenous bolus of this compound over 5 minutes, followed by a continuous infusion of 5 mg/kg per hour for 4 hours.[5]
-
Control Group: Administer an equivalent volume of vehicle on the same schedule as the Pre-MCAO group.[5]
-
-
Surgical Procedure (Permanent MCAO):
-
Anesthetize the rats.
-
Perform a permanent occlusion of the middle cerebral artery using a standard surgical technique (e.g., intraluminal filament model).
-
-
Monitoring of Cortical Spreading Depressions:
-
For 4.5 hours following MCAO, continuously record cortical DC potentials and electrocorticogram to monitor the occurrence of spreading depressions.[5]
-
-
Infarct Volume Measurement:
-
At 24 hours post-MCAO, euthanize the animals.
-
Harvest the brains and section them coronally.
-
Stain the sections with 2% TTC solution. Viable tissue will stain red, while infarcted tissue will remain unstained (white).
-
Quantify the infarct volume using image analysis software and correct for edema.
-
-
Data Analysis:
-
Compare the mean infarct volumes and the number of spreading depressions between the treatment and control groups using appropriate statistical tests (e.g., ANOVA).
-
Perform a correlation analysis between the infarct volume and the number of spreading depressions.
-
Conclusion
The provided protocols and data demonstrate a robust experimental framework for evaluating the in vivo efficacy of this compound as a neuroprotective agent. The significant reduction in both infarct volume and cortical spreading depressions in a rat model of ischemic stroke highlights its potential as a therapeutic candidate for such neurological conditions.[4][5] Researchers can adapt this protocol to further investigate the pharmacokinetic and pharmacodynamic properties of this compound in various preclinical models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Signaling pathways involved in NMDA-induced suppression of M-channels in corticotropin-releasing hormone neurons in central amygdala - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ZD-9379 Administration for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting specifically at the glycine (B1666218) co-agonist binding site.[1][2] Its neuroprotective properties have been demonstrated in preclinical models of ischemic stroke, where it has been shown to reduce infarct size and the frequency of spreading depressions.[1] These application notes provide detailed information on the intravenous administration of this compound for neuroprotection based on published preclinical studies. The provided protocols are intended to serve as a guide for researchers investigating the neuroprotective potential of this compound in similar models.
Mechanism of Action
This compound exerts its neuroprotective effects by blocking the glycine binding site on the NMDA receptor.[3] The activation of the NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, either glycine or D-serine.[4] In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of calcium ions (Ca²⁺). This excitotoxicity triggers a cascade of intracellular events leading to neuronal damage and death. By antagonizing the glycine site, this compound prevents the opening of the NMDA receptor ion channel, thereby mitigating the detrimental effects of excessive glutamate stimulation.[3]
Quantitative Data Summary
The neuroprotective efficacy of intravenously administered this compound has been quantified in a rat model of permanent middle cerebral artery occlusion (MCAO). The key findings are summarized in the tables below for easy comparison.
Table 1: this compound Administration Parameters
| Parameter | Pre-MCAO Treatment | Post-MCAO Treatment | Vehicle (Control) |
| Timing of Administration | 30 minutes before MCAO | 30 minutes after MCAO | 30 minutes before MCAO |
| Bolus Dose | 5 mg/kg | 5 mg/kg | Vehicle |
| Infusion Rate | 5 mg/kg per hour | 5 mg/kg per hour | Vehicle |
| Infusion Duration | 4 hours | 4 hours | 5 hours |
Table 2: Neuroprotective Effects of this compound in a Rat MCAO Model
| Outcome Measure | Pre-MCAO this compound | Post-MCAO this compound | Vehicle (Control) | P-value |
| Corrected Infarct Volume (mm³) | 90 ± 72 | 105 ± 46 | 226 ± 40 | <0.001 |
| Number of Spreading Depressions | 8.2 ± 5.8 | 8.1 ± 2.5 | 16.0 ± 5.1 | <0.01 |
| Data presented as mean ± standard deviation.[5] |
Experimental Protocols
Preparation of this compound for Intravenous Administration
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) and 1 equivalent of sodium hydroxide (B78521) (NaOH).[6] For in vivo studies, it is crucial to prepare a vehicle that is well-tolerated by the animals.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
Protocol:
-
Dissolve this compound in a minimal amount of DMSO to create a stock solution.
-
For the final injection solution, dilute the DMSO stock solution with sterile saline to the desired concentration.
-
The final concentration of DMSO in the administered solution should be kept to a minimum (typically <5%) to avoid toxicity.
-
The vehicle control solution should contain the same final concentration of DMSO in sterile saline as the drug solution.
-
All solutions should be sterile-filtered (0.22 µm filter) before administration.
Intravenous Administration in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
The following protocol describes the intravenous administration of this compound in the context of a permanent MCAO model in Sprague-Dawley rats.[5]
Animal Model:
-
Male Sprague-Dawley rats (290-340 g).
-
Permanent MCAO is induced using the intraluminal suture method.
Drug Administration Protocol:
-
Pre-MCAO Treatment Group:
-
30 minutes prior to the induction of MCAO, administer a 5 mg/kg bolus of this compound intravenously over 5 minutes.
-
Immediately following the bolus, commence a continuous intravenous infusion of this compound at a rate of 5 mg/kg per hour for 4 hours.
-
-
Post-MCAO Treatment Group:
-
30 minutes after the induction of MCAO, administer a 5 mg/kg bolus of this compound intravenously.
-
Follow with a continuous intravenous infusion of this compound at 5 mg/kg per hour for 4 hours.
-
-
Control Group:
-
30 minutes prior to MCAO, administer a bolus of the vehicle solution.
-
Follow with a continuous intravenous infusion of the vehicle for 5 hours.
-
Post-operative Care and Outcome Assessment:
-
Monitor the animals for recovery from anesthesia and any adverse effects.
-
Assess neurological deficits at regular intervals.
-
At 24 hours post-MCAO, euthanize the animals and harvest the brains.
-
Measure the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Cortical spreading depressions can be monitored using electroencephalography (EEG) during the experiment.
Discussion and Future Directions
The available data strongly suggest that intravenous administration of this compound is a viable strategy for neuroprotection in a preclinical model of ischemic stroke.[5] The ability to confer protection when administered both before and after the ischemic insult highlights its potential therapeutic window.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
Pharmacokinetic and Pharmacodynamic Studies: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will be crucial for optimizing dosing regimens.
-
Alternative Routes of Administration: Exploration of other administration routes, such as oral or intranasal, could offer advantages in a clinical setting.
-
Different Neuroprotective Models: Evaluating the efficacy of this compound in other models of neurological disorders, such as traumatic brain injury or neurodegenerative diseases, would broaden its potential applications.
-
Clinical Trials: To date, there is a lack of publicly available information on clinical trials of this compound for neuroprotection. Rigorous clinical studies are necessary to determine its safety and efficacy in humans.
References
- 1. Glycine site N-methyl-d-aspartate receptor antagonist 7-CTKA produces rapid antidepressant-like effects in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The NMDA receptor ‘glycine modulatory site’ in schizophrenia: d-serine, glycine, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
Application Notes and Protocols: ZD-9379 in Rat Models of Stroke
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the use of ZD-9379, a glycine (B1666218) site antagonist of the NMDA receptor, in rat models of focal cerebral ischemia. The following sections detail the neuroprotective effects, administration strategies, and methodologies for evaluating the efficacy of this compound in a preclinical stroke research setting.
Quantitative Data Summary
The neuroprotective effects of this compound have been evaluated in rat models of permanent middle cerebral artery occlusion (MCAO). The data from key studies are summarized below for easy comparison.
Table 1: Efficacy of this compound on Infarct Volume and Spreading Depressions
| Treatment Group | Dosage Regimen | Timing of Administration | Mean Infarct Volume (mm³) ± SD | Reduction in Infarct Volume (%) | Mean Number of Spreading Depressions ± SD |
| Pre-MCAO Treatment | 5 mg/kg IV bolus + 5 mg/kg/hr infusion for 4 hours | 30 minutes before MCAO | 90 ± 72[1][2] | 60.2% | 8.2 ± 5.8[1][2] |
| Post-MCAO Treatment | 5 mg/kg IV bolus + 5 mg/kg/hr infusion for 4 hours | 30 minutes after MCAO | 105 ± 46[1][2] | 53.5% | 8.1 ± 2.5[1][2] |
| Vehicle Control | Vehicle infusion for 5 hours | 30 minutes before MCAO | 226 ± 40[1][2] | N/A | 16.0 ± 5.1[1][2] |
Table 2: Dose-Ranging Study of this compound on Infarct Volume
| Treatment Group (Dosage) | Dosing Schedule | Timing of Administration | Reduction in Infarct Volume (%) |
| 1 mg/kg | IV bolus + continuous infusion for 4 hours | 30 minutes after MCAO | Not significant |
| 2.5 mg/kg | IV bolus + continuous infusion for 4 hours | 30 minutes after MCAO | 42.9%[3] |
| 5 mg/kg | IV bolus + continuous infusion for 4 hours | 30 minutes after MCAO | 51.4%[3] |
| 10 mg/kg | IV bolus + continuous infusion for 4 hours | 30 minutes after MCAO | 42.6% - 43.6%[3] |
Note: The optimal neuroprotective doses appear to be between 2.5-5 mg/kg, considering both efficacy and potential side effects.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in a rat model of stroke.
Animal Model: Permanent Middle Cerebral Artery Occlusion (MCAO)
The intraluminal filament method is a widely used technique to induce focal cerebral ischemia in rats.[4][5]
-
Anesthesia: Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure:
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and transected.
-
A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The filament is secured in place for the duration of the experiment to induce permanent occlusion.
-
-
Confirmation of Occlusion: A significant drop in cerebral blood flow should be confirmed using techniques like Laser Doppler Flowmetry.
Drug Preparation and Administration
-
Drug Formulation: this compound is dissolved in an isotonic solution to a concentration of 5 mg/mL.[6]
-
Administration Route: Intravenous (IV) administration via a cannulated femoral vein.
-
Dosing Regimen (Pre-MCAO):
-
Dosing Regimen (Post-MCAO):
Assessment of Neuroprotection
-
Infarct Volume Measurement (2,3,5-triphenyltetrazolium chloride - TTC staining):
-
24 hours after MCAO, the rats are euthanized, and their brains are removed.[1][2][7]
-
The brains are sectioned into coronal slices (e.g., 2 mm thick).
-
The slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 30 minutes.
-
TTC stains viable tissue red, while the infarcted tissue remains white.
-
The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated, often with a correction for edema.[1][2][7]
-
-
Electrophysiological Monitoring of Spreading Depressions (SDs):
Visualized Pathways and Workflows
This compound Mechanism of Action in Ischemic Stroke
References
- 1. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. | BioWorld [bioworld.com]
- 4. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ahajournals.org [ahajournals.org]
Application Notes and Protocols: ZD-9379 in Middle Cerebral Artery Occlusion (MCAO) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key mechanism of neuronal injury in cerebral ischemia. By blocking the glycine site, this compound can allosterically inhibit NMDA receptor activation, thereby reducing calcium influx and subsequent downstream neurotoxic cascades. This document provides detailed application notes and protocols for the use of this compound in preclinical models of focal cerebral ischemia, specifically the middle cerebral artery occlusion (MCAO) model, a widely used paradigm to mimic human ischemic stroke.
Data Presentation
The neuroprotective efficacy of this compound has been demonstrated by a significant reduction in infarct volume in a permanent MCAO (pMCAO) rat model. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Dose-Dependent Effect of this compound on Infarct Volume in a Rat pMCAO Model [1]
| Treatment Group (n=10 per group) | Corrected Infarct Volume (mm³) (mean ± SD) | Reduction in Infarct Volume (%) |
| Vehicle | 211.2 ± 50.0 | - |
| This compound (1 mg/kg) | Not significantly different from vehicle | - |
| This compound (2.5 mg/kg) | Significantly smaller than vehicle | 42.9 |
| This compound (5 mg/kg) | Significantly smaller than vehicle | 51.4 |
| This compound (10 mg/kg) | Significantly smaller than vehicle | 42.6 |
Data from a study in Sprague-Dawley rats with this compound administered 30 minutes after pMCAO.
Table 2: Effect of this compound on Spreading Depressions and Infarct Volume in a Rat pMCAO Model
| Treatment Group | Number of Spreading Depressions (mean ± SD) | Corrected Infarct Volume (mm³) (mean ± SD) |
| Vehicle (n=6) | 16.0 ± 5.1 | 226 ± 40 |
| This compound (5 mg/kg, pre-MCAO) (n=5) | 8.2 ± 5.8 | 90 ± 72 |
| This compound (5 mg/kg, post-MCAO) (n=7) | 8.1 ± 2.5 | 105 ± 46 |
Data from a study where this compound was administered either 30 minutes before or 30 minutes after pMCAO.
Note on Neurological Scores: While infarct volume is a critical anatomical outcome, functional recovery is also a key endpoint. However, specific quantitative data on the effect of this compound on neurological deficit scores in MCAO models were not available in the reviewed literature.
Experimental Protocols
Protocol 1: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats and Administration of this compound
This protocol describes the induction of permanent focal cerebral ischemia in rats using the intraluminal suture method, followed by the administration of this compound.
Materials:
-
Male Sprague-Dawley rats (280-330 g)
-
This compound
-
Vehicle (e.g., saline)
-
Anesthetics (e.g., isoflurane)
-
4-0 monofilament nylon suture with a rounded tip
-
Surgical instruments (scissors, forceps, microvascular clips)
-
Heating pad and rectal probe for temperature monitoring
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance).
-
Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.
-
-
Surgical Procedure (Intraluminal Suture MCAO):
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue.
-
Ligate the distal ECA and the proximal CCA with a silk suture.
-
Place a temporary microvascular clip on the ICA.
-
Make a small incision in the ECA stump.
-
Introduce the 4-0 monofilament nylon suture through the ECA into the ICA.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).
-
Secure the suture in place.
-
-
Drug Administration:
-
Thirty minutes after MCAO, administer this compound or vehicle.
-
For a dose-response study, prepare different concentrations of this compound.
-
A typical administration route is an intravenous (IV) bolus followed by a continuous infusion. For example, a 10 mg/kg bolus followed by a 10 mg/kg/hour infusion for 4 hours.[1]
-
-
Post-Operative Care:
-
Suture the incision and allow the animal to recover from anesthesia.
-
Provide post-operative analgesia as per institutional guidelines.
-
Monitor the animal for any signs of distress.
-
-
Infarct Volume Assessment (24 hours post-MCAO):
-
Deeply anesthetize the rat and perfuse transcardially with cold PBS.
-
Carefully remove the brain and slice it into 2 mm coronal sections.
-
Immerse the slices in a 2% TTC solution in PBS at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. Correct for edema by calculating the corrected infarct volume: [Corrected Infarct Volume = Infarct Volume × (Contralateral Hemisphere Volume / Ipsilateral Hemisphere Volume)].
-
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol provides a general outline for inducing transient focal cerebral ischemia in mice.
Materials:
-
Male C57BL/6 mice (20-25 g)
-
Anesthetics (e.g., isoflurane)
-
6-0 monofilament nylon suture with a silicone-coated tip
-
Surgical instruments
-
Heating pad and rectal probe
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse with isoflurane.
-
Maintain body temperature at 37°C.
-
-
Surgical Procedure:
-
Perform a midline neck incision to expose the carotid arteries.
-
Isolate the CCA, ECA, and ICA.
-
Ligate the distal ECA.
-
Temporarily clamp the ICA and CCA.
-
Introduce the silicone-coated 6-0 monofilament suture into the ECA stump and advance it into the ICA to occlude the MCA.
-
(Optional) Monitor cerebral blood flow with a laser Doppler flowmeter to confirm successful occlusion (a drop of >70% is expected).
-
-
Occlusion and Reperfusion:
-
Maintain the occlusion for a defined period (e.g., 60 or 90 minutes).
-
After the occlusion period, gently withdraw the suture to allow for reperfusion.
-
(Optional) Confirm reperfusion with the laser Doppler flowmeter.
-
-
Post-Operative Care and Assessment:
-
Suture the incision and provide appropriate post-operative care.
-
Assess neurological deficits at various time points using a standardized scoring system (e.g., Bederson score, limb-placing test).
-
Determine infarct volume at a terminal time point (e.g., 24 or 48 hours) using TTC staining as described in Protocol 1.
-
Mandatory Visualizations
Signaling Pathway of this compound in Cerebral Ischemia
Caption: this compound's neuroprotective mechanism in cerebral ischemia.
Experimental Workflow for this compound Evaluation in a pMCAO Model
Caption: Experimental workflow for evaluating this compound in a pMCAO model.
References
Application Notes and Protocols for the Preparation of an Investigational Agent (Model: Lyophilized Compound ZD-9379) for Intravenous Infusion
Disclaimer: Specific preparation protocols for the investigational agent ZD-9379 are not publicly available. This document provides a generalized protocol based on best practices for the reconstitution and dilution of lyophilized investigational drugs for intravenous infusion. Researchers must refer to the official investigator's brochure or pharmacy manual for this compound for specific instructions.
Introduction
This document outlines the recommended procedures for the preparation of a lyophilized investigational agent, modeled on a compound like this compound, for intravenous (IV) infusion in a research setting. Adherence to these protocols is critical to ensure drug stability, sterility, and accurate dosage administration, thereby safeguarding patient safety and maintaining the integrity of clinical trial data. The procedures described herein cover the reconstitution of the lyophilized powder, dilution of the reconstituted solution, and final preparation of the infusion bag, all to be performed under strict aseptic conditions.
Materials and Equipment
-
Vial of lyophilized investigational agent (e.g., this compound)
-
Sterile diluent (e.g., Sterile Water for Injection (SWFI), 0.9% Sodium Chloride)
-
IV infusion bags (e.g., 100 mL or 250 mL 0.9% Sodium Chloride or 5% Dextrose)
-
Sterile syringes and needles of appropriate sizes
-
Alcohol swabs (70% isopropyl alcohol)
-
Personal Protective Equipment (PPE): sterile gloves, gown, mask
-
Certified Class II Biological Safety Cabinet (BSC) or Laminar Airflow Hood
-
Sharps container
-
Medication labels
Quantitative Data Summary
The following tables present hypothetical quantitative data for the preparation of the investigational agent. These values are for illustrative purposes only and must be replaced with compound-specific data.
Table 1: Reconstitution of Lyophilized Agent
| Parameter | Value |
| Vial Strength | 100 mg/vial |
| Reconstitution Vehicle | Sterile Water for Injection (SWFI) |
| Volume of Vehicle to Add | 4.8 mL |
| Final Concentration | 20 mg/mL |
| Appearance after Reconstitution | Clear, colorless to pale yellow solution |
Table 2: Dilution for Intravenous Infusion
| Parameter | Value |
| Infusion Vehicle | 0.9% Sodium Chloride Injection, USP |
| Final Infusion Volume | 100 mL |
| Maximum Final Concentration | 5 mg/mL |
| Infusion Bag Material | PVC or non-PVC |
Table 3: Stability of Prepared Solutions
| Condition | Storage Temperature | Stability Period |
| Reconstituted Solution | 2-8°C | 24 hours |
| Diluted Infusion Solution | Room Temperature | 8 hours |
Experimental Protocols
This protocol describes the steps to dissolve the lyophilized powder into a liquid concentrate.
-
Preparation:
-
Reconstitution Procedure:
-
Remove the protective cap from the drug vial and wipe the rubber stopper with a 70% isopropyl alcohol swab.[5] Allow it to air dry.
-
Using a sterile syringe, draw up the specified volume of the reconstitution vehicle (e.g., 4.8 mL of SWFI).[6]
-
Slowly inject the diluent into the drug vial, directing the stream against the wall of the vial to minimize foaming.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[7]
-
Visually inspect the reconstituted solution for any particulate matter or discoloration. The solution should be clear.
-
This protocol details the dilution of the reconstituted drug to the final concentration for administration.
-
Preparation:
-
Dilution Procedure:
-
Using a new sterile syringe, withdraw the calculated volume of the reconstituted drug solution from the vial.
-
Inject the withdrawn solution into the IV infusion bag.
-
Gently invert the bag several times to ensure thorough mixing of the drug with the infusion vehicle.[9]
-
Visually inspect the final infusion solution for clarity, particulate matter, and any signs of incompatibility.
-
-
Labeling:
-
Label the prepared IV bag immediately with the patient's name, drug name, final concentration, date and time of preparation, and expiration time.[10]
-
Visualizations
Caption: Workflow for preparing an intravenous infusion bag from a lyophilized drug.
References
- 1. Aseptic Techniques | Pharmlabs [pharmlabs.unc.edu]
- 2. klronlinecertifications.com [klronlinecertifications.com]
- 3. Aseptic Compounding: Quality & Efficiency in Pharma Services [adragos-pharma.com]
- 4. rch.org.au [rch.org.au]
- 5. How to Prepare a Lyophilized Powder for Injection | Empower [empowerpharmacy.com]
- 6. nursingcenter.com [nursingcenter.com]
- 7. youtube.com [youtube.com]
- 8. rxtoolkit.com [rxtoolkit.com]
- 9. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 10. edutracker.com [edutracker.com]
Application Notes and Protocols for Blocking NMDA Receptors in Brain Slices with ZD-9379
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing ZD-9379, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site. These guidelines are intended for researchers in neuroscience and drug development employing acute brain slice preparations for electrophysiological and neuroprotection studies. The protocols outlined herein, supplemented with quantitative data on representative glycine site antagonists, will facilitate the effective use of this compound to investigate the role of NMDA receptor signaling in synaptic plasticity, excitotoxicity, and various neuropathological conditions.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission and plasticity in the central nervous system. Its overactivation, however, is implicated in a range of neurological disorders, making it a key target for therapeutic intervention. This compound is a brain-penetrant antagonist that acts at the glycine binding site of the NMDA receptor.[1][2][3][4][5] The binding of both glutamate (B1630785) and a co-agonist, such as glycine or D-serine, is required for the activation of the NMDA receptor. By blocking the glycine site, this compound effectively inhibits NMDA receptor function.[1][2][3][4][5] In vivo studies have demonstrated the neuroprotective effects of this compound in models of ischemic stroke, where it reduces infarct size and the frequency of spreading depressions.[1][2][3][4][5]
These application notes provide the necessary protocols to translate the use of this compound to in vitro brain slice models, a powerful tool for studying synaptic function and neuronal viability in a preserved local circuit environment. Due to the limited availability of published in vitro data for this compound in brain slices, this document also includes data and protocols for a well-characterized and representative glycine site antagonist, 7-chlorokynurenic acid (7-CKA), to serve as a practical guide for experimental design.
Product Information
| Product Name | This compound |
| IUPAC Name | 7-Chloro-2-(4-methoxy-2-methylphenyl)-3,5-dihydropyridazino[4,5-b]quinoline-1,4,10-trione |
| Mechanism of Action | Antagonist of the glycine binding site on the NMDA receptor |
| Molecular Formula | C₁₉H₁₄ClN₃O₄ |
| Molecular Weight | 383.79 g/mol |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. NaOH |
| Storage | Store at +4°C |
Quantitative Data: Representative Glycine Site Antagonist (7-Chlorokynurenic Acid)
The following table summarizes the efficacy of the representative glycine site antagonist, 7-chlorokynurenic acid (7-CKA), in in vitro preparations. These values can serve as a reference for designing experiments with this compound, though the optimal concentration for this compound should be determined empirically.
| Parameter | Value | Preparation | Reference |
| IC₅₀ (NMDA-induced neurotoxicity) | ~30 µM | Murine Cortical Culture | [2] |
| Effective Concentration (NMDA response inhibition) | 10 - 100 µM | Rat Cortical Slices | [1][6] |
| IC₅₀ ([³H]glycine binding) | 0.56 µM | Rat Brain Membranes | [1][6] |
| Reversibility | Reversible with 100 µM glycine or D-serine | Rat Cortical Slices | [1][6] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes a standard method for preparing acute brain slices suitable for electrophysiological recording and neuroprotection assays.
Materials:
-
Animal model (e.g., rat or mouse)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Ice-cold cutting solution (NMDG-based or sucrose-based aCSF)
-
Artificial cerebrospinal fluid (aCSF) for recording
-
Vibrating microtome (vibratome)
-
Recovery chamber
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold cutting solution to improve tissue preservation.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and prepare slices of the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated aCSF until use.
Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated Currents
This protocol details the whole-cell patch-clamp recording of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) and their blockade by this compound.
Materials:
-
Prepared acute brain slices
-
Patch-clamp electrophysiology setup (microscope, micromanipulators, amplifier)
-
Recording aCSF (containing antagonists for AMPA and GABA receptors, e.g., NBQX and picrotoxin)
-
Intracellular solution for the recording pipette
-
This compound stock solution (in DMSO)
-
NMDA
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated recording aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron in the region of interest.
-
Evoke synaptic responses by electrical stimulation of afferent fibers.
-
To isolate NMDA receptor-mediated currents, hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.
-
Establish a stable baseline of evoked NMDA EPSCs.
-
Prepare the desired concentration of this compound in the recording aCSF from the DMSO stock solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.
-
Bath-apply the this compound solution and record the evoked NMDA EPSCs until a steady-state block is achieved.
-
To confirm the mechanism of action, perform a washout of this compound with standard recording aCSF.
-
For competitive antagonism studies, co-apply a high concentration of glycine or D-serine with this compound to attempt to reverse the block.
Protocol 3: In Vitro Neuroprotection Assay
This protocol describes how to assess the neuroprotective effects of this compound against NMDA-induced excitotoxicity in brain slice cultures.
Materials:
-
Organotypic brain slice cultures or acute brain slices
-
Culture medium or aCSF
-
NMDA
-
This compound stock solution (in DMSO)
-
Cell viability assay (e.g., Propidium Iodide staining, LDH assay)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Prepare and maintain brain slice cultures or acute slices as per standard protocols.
-
Pre-incubate a subset of slices with various concentrations of this compound for a defined period (e.g., 30-60 minutes).
-
Induce excitotoxicity by exposing the slices to a high concentration of NMDA (e.g., 50-100 µM) for a short duration (e.g., 10-30 minutes). Include a control group without NMDA exposure.
-
Wash out the NMDA and this compound and return the slices to normal culture medium or aCSF.
-
After a recovery period (e.g., 24 hours), assess cell death and neuronal damage using a suitable viability assay.
-
Quantify the extent of neuroprotection by comparing the level of cell death in slices treated with this compound and NMDA to those treated with NMDA alone.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. 7-Chlorokynurenate Blocks NMDA Receptor-Mediated Neurotoxicity in Murine Cortical Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Brain Metabolite Kynurenic Acid Inhibits α7 Nicotinic Receptor Activity and Increases Non-α7 Nicotinic Receptor Expression: Physiopathological Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The glycine antagonist 7-chlorokynurenic acid blocks the effects of N-methyl-D-aspartate on agonist-stimulated phosphoinositide hydrolysis in guinea-pig brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Chlorokynurenic acid is a selective antagonist at the glycine modulatory site of the N-methyl-D-aspartate receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD-9379 in Electrophysiology and Patch-Clamp Studies
Introduction
ZD-9379 is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, requires the binding of both glutamate (B1630785) and a co-agonist, such as glycine or D-serine, for activation.[5][6][7][8] By blocking the glycine binding site, this compound effectively inhibits NMDA receptor function, a mechanism that underlies its observed neuroprotective properties in models of ischemic stroke.[1][2][3][9] These application notes provide detailed protocols for the use of this compound in electrophysiological and patch-clamp experiments to study its effects on NMDA receptor-mediated currents.
Data Presentation
| Parameter | Expected Value/Effect | Description |
| Target | Glycine site of the NMDA receptor | This compound acts as a competitive antagonist at this site. |
| IC₅₀ | To be determined empirically (likely in the nM to low µM range) | Concentration of this compound required to inhibit 50% of the maximal NMDA receptor-mediated current. This will be dependent on the concentration of the co-agonist (glycine/D-serine). |
| Effect on NMDA receptor currents | Inhibition | This compound will reduce the amplitude of NMDA-evoked currents.[1] |
| Mode of Antagonism | Competitive with glycine/D-serine | The inhibitory effect of this compound can be surmounted by increasing the concentration of the glycine site co-agonist. |
| Effect on other ion channels | Expected to be minimal at concentrations effective at the NMDA receptor | As a selective NMDA receptor antagonist, significant off-target effects on other voltage-gated or ligand-gated ion channels are not expected, but should be verified. |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound using whole-cell patch-clamp electrophysiology on cultured neurons or brain slices.
Protocol 1: Characterization of this compound Inhibition of NMDA-Evoked Currents
Objective: To determine the concentration-dependent inhibitory effect of this compound on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
This compound stock solution (e.g., 10 mM in DMSO)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH. Note: MgCl₂ is included to elicit voltage-dependent block of the NMDA receptor, which can be removed to study the receptor in a voltage-independent manner.
-
Internal solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH. Cesium is used to block potassium channels.
-
Agonist solution: External solution containing a fixed concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Methodology:
-
Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Clamp the cell at a holding potential of -60 mV.
-
Perfuse the cell with the external solution.
-
Apply the agonist solution (NMDA + glycine) for a short duration (e.g., 2-5 seconds) to evoke an inward current. Ensure the response is stable over several applications.
-
Co-apply this compound at a specific concentration with the agonist solution.
-
Record the peak amplitude of the inward current in the presence of this compound.
-
Wash out this compound by perfusing with the external solution and re-apply the agonist solution to ensure recovery of the response.
-
Repeat steps 6-8 for a range of this compound concentrations to construct a concentration-response curve.
-
Plot the percentage inhibition of the NMDA-evoked current against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀.
Protocol 2: Investigating the Competitive Nature of this compound Antagonism
Objective: To demonstrate that this compound competes with glycine at the NMDA receptor co-agonist site.
Methodology:
-
Follow the setup as described in Protocol 1.
-
Determine the inhibitory effect of a fixed concentration of this compound (e.g., the IC₅₀ determined in Protocol 1) on currents evoked by NMDA and a low concentration of glycine (e.g., 1 µM).
-
Keeping the NMDA and this compound concentrations constant, increase the concentration of glycine in the agonist solution (e.g., to 10 µM, 100 µM, and 1 mM).
-
Measure the peak inward current at each glycine concentration.
-
An increase in the NMDA-evoked current in the presence of this compound with increasing glycine concentrations indicates competitive antagonism.
Mandatory Visualizations
Caption: Mechanism of this compound action on the NMDA receptor.
Caption: Experimental workflow for this compound patch-clamp studies.
Caption: this compound's role in blocking excitotoxic signaling.
References
- 1. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effect of NMDA receptor glycine recognition site antagonism persists when brain temperature is controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine regulation of synaptic NMDA receptors in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Glycine-induced NMDA receptor internalization provides neuroprotection and preserves vasculature following ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining ZD-9379 with Other Neuroprotective Agents for Synergistic Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD-9379 is a potent and selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor.[1] Overactivation of NMDA receptors, a phenomenon known as excitotoxicity, is a key mechanism contributing to neuronal damage in various neurodegenerative diseases and acute brain injuries like stroke.[2][3] By blocking the glycine co-agonist site, this compound effectively reduces NMDA receptor-mediated calcium influx, thereby mitigating excitotoxic neuronal death.[1] Preclinical studies have demonstrated the neuroprotective efficacy of this compound in models of focal cerebral ischemia, where it has been shown to reduce infarct volume.[1]
Neurodegenerative diseases, however, are multifactorial, involving complex pathological cascades that include not only excitotoxicity but also oxidative stress and neuroinflammation.[4] Consequently, therapeutic strategies that target a single pathway may have limited efficacy. A more promising approach is the combination of neuroprotective agents with complementary mechanisms of action to achieve synergistic effects. This document outlines the rationale and provides detailed protocols for investigating the combination of this compound with other classes of neuroprotective agents, such as antioxidants and anti-inflammatory drugs.
Rationale for Combination Therapy
The simultaneous targeting of multiple pathological pathways is a well-established strategy in the treatment of complex diseases. In the context of neurodegeneration, combining an NMDA receptor antagonist like this compound with agents that address other aspects of neuronal injury can be hypothesized to provide enhanced neuroprotection.
-
This compound and Antioxidants: Excitotoxicity and oxidative stress are intricately linked. Excessive calcium influx through NMDA receptors leads to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.[4] While this compound addresses the initial excitotoxic insult, an antioxidant can neutralize the downstream ROS, providing a two-pronged approach to neuroprotection.
-
This compound and Anti-inflammatory Agents: Neuroinflammation, characterized by the activation of microglia and astrocytes, is another critical component of neurodegenerative processes.[5] Combining this compound with an anti-inflammatory agent could simultaneously reduce excitotoxicity and the subsequent inflammatory response, leading to improved neuronal survival.
Data Presentation: Hypothetical Quantitative Data for Combination Therapies
The following table summarizes hypothetical data from in vitro and in vivo experiments designed to assess the synergistic effects of this compound in combination with a generic antioxidant or anti-inflammatory agent.
| Treatment Group | In Vitro Neuronal Viability (%) | In Vivo Infarct Volume (mm³) | In Vivo Neurological Deficit Score |
| Vehicle Control | 50 ± 5 | 200 ± 20 | 4 ± 0.5 |
| This compound (10 µM / 5 mg/kg) | 70 ± 6 | 120 ± 15 | 3 ± 0.5 |
| Antioxidant (50 µM / 10 mg/kg) | 65 ± 5 | 140 ± 18 | 3.5 ± 0.6 |
| This compound + Antioxidant | 85 ± 7 | 80 ± 10 | 2 ± 0.4 |
| Anti-inflammatory (20 µM / 5 mg/kg) | 68 ± 6 | 130 ± 16 | 3.2 ± 0.5 |
| This compound + Anti-inflammatory | 88 ± 8 | 75 ± 12 | 1.8 ± 0.3 |
*Indicates a statistically significant synergistic effect compared to individual treatments (p < 0.05).
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways for this compound alone and in hypothetical combination therapies.
Caption: this compound inhibits the NMDA receptor to block excitotoxicity.
Caption: Combined action of this compound and an antioxidant.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination therapy of this compound with other neuroprotective agents.
In Vitro Neuroprotection Assay
1. Objective: To determine the neuroprotective efficacy of this compound in combination with an antioxidant or anti-inflammatory agent against glutamate-induced excitotoxicity in primary neuronal cultures.
2. Materials:
-
Primary cortical neurons (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
Neuroprotective agent of interest (e.g., Antioxidant or Anti-inflammatory, stock solution in appropriate solvent)
-
L-glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO (cell culture grade)
-
Plate reader
3. Methods:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture for 7-10 days.
-
Treatment:
-
Prepare serial dilutions of this compound and the other neuroprotective agent in Neurobasal medium.
-
Pre-treat the neuronal cultures with this compound alone, the other neuroprotective agent alone, or the combination of both for 2 hours. Include a vehicle control group.
-
-
Excitotoxic Insult: Add L-glutamic acid to a final concentration of 100 µM to all wells except the negative control group and incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
In Vivo Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
1. Objective: To evaluate the neuroprotective effects of this compound in combination with another neuroprotective agent in a rat model of ischemic stroke.
2. Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a silicon-coated tip
-
This compound (for intravenous administration)
-
Other neuroprotective agent (formulated for in vivo administration)
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Neurological deficit scoring system
3. Methods:
-
Animal Groups: Randomly assign rats to the following groups: (1) Sham, (2) Vehicle Control (MCAO + vehicle), (3) this compound alone, (4) Other neuroprotective agent alone, (5) Combination of this compound and the other agent.
-
MCAO Surgery:
-
Anesthetize the rat and perform a midline neck incision.
-
Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce the nylon suture through the ECA into the ICA to occlude the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
Drug Administration: Administer the respective treatments intravenously at the time of reperfusion.
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution for 30 minutes at 37°C.
-
Capture images of the stained sections and quantify the infarct volume (pale area) using image analysis software.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for testing the combination of this compound with another neuroprotective agent.
Caption: A general workflow for evaluating combination neuroprotective therapy.
Conclusion
The combination of this compound with other neuroprotective agents represents a promising strategy for the development of more effective treatments for neurodegenerative diseases and acute brain injuries. The protocols and rationale provided in this document offer a framework for researchers to investigate these potential synergistic effects. By targeting multiple pathological pathways, combination therapies hold the potential to significantly improve clinical outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection and antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Administration of ZD-9379 in Chronic Studies
Disclaimer: As of December 2025, publicly available data on the long-term administration of ZD-9379 in chronic studies is limited. The following application notes and protocols are based on the known pharmacology of this compound, general principles of chronic toxicity testing for pharmaceuticals, and data from related compounds acting on the NMDA receptor. These notes should therefore be considered as a representative guide for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically acting at the glycine (B1666218) co-agonist binding site.[1][2][3][4] By blocking the glycine site, this compound prevents the activation of the NMDA receptor, even in the presence of the primary agonist, glutamate (B1630785). This mechanism confers neuroprotective properties, with potential therapeutic applications in conditions characterized by excessive NMDA receptor activation, such as ischemic stroke.[1][5][6] Preclinical studies have demonstrated its efficacy in animal models of focal ischemia, where it reduces infarct volume and the frequency of spreading depressions.[2][3][5][6]
Signaling Pathway of this compound
The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2][3] Upon binding of both agonists and depolarization of the postsynaptic membrane to relieve the magnesium (Mg2+) block, the channel opens, allowing the influx of calcium (Ca2+) and sodium (Na+) ions.[2] This influx of Ca2+ triggers various downstream signaling cascades. This compound, by acting as an antagonist at the glycine site on the GluN1 subunit, prevents this channel opening and subsequent Ca2+ influx.
Caption: NMDA Receptor Signaling and this compound Mechanism of Action.
Data from Preclinical Studies of this compound
The available preclinical data for this compound primarily focuses on its acute neuroprotective effects in a rat model of stroke.
Table 1: Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
| Treatment Group | Administration Protocol | Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) | Reference |
|---|---|---|---|---|
| Pre-MCAO Treatment | 5 mg/kg bolus followed by 5 mg/kg/hr infusion for 4 hours, starting 30 min before MCAO | 72 ± 72 | 8.2 ± 5.8 | [6] |
| Post-MCAO Treatment | 5 mg/kg bolus followed by 5 mg/kg/hr infusion for 4 hours, starting 30 min after MCAO | 105 ± 46 | 8.1 ± 2.5 | [6] |
| Vehicle Control | Vehicle infusion for 5 hours, starting 30 min before MCAO | 226 ± 40 | 16.0 ± 5.1 |[6] |
Protocols for Long-Term Administration Studies
Due to the absence of specific long-term study data for this compound, the following sections provide generalized protocols for chronic toxicity studies based on regulatory guidelines and common practices in preclinical drug development.
Chronic Rodent Toxicity Study Protocol (Generic)
This protocol outlines a general framework for a 6-month oral toxicity study in rats, which is a common requirement for drugs intended for chronic use.
Objective: To characterize the toxicological profile of a test compound following repeated daily administration over a 6-month period, to identify potential target organs of toxicity, and to determine a No-Observed-Adverse-Effect Level (NOAEL).
Test System:
-
Species: Sprague-Dawley or Wistar rats (justification for strain selection should be provided).
-
Age: Young adults at the start of treatment (e.g., 6-8 weeks old).
-
Number of Animals: At least 20 males and 20 females per group for the main study. Satellite groups for toxicokinetics and recovery are also required.
Experimental Design:
-
Dose Groups: A control group (vehicle only) and at least three dose levels (low, medium, and high) of the test compound. Dose selection should be based on results from shorter-term (e.g., 28-day) studies.
-
Route of Administration: Oral gavage is a common route. The chosen route should be relevant to the intended clinical use.
-
Duration: Daily administration for 6 months.
-
Recovery Period: A subset of animals from the control and high-dose groups should be maintained for a treatment-free period (e.g., 4 weeks) to assess the reversibility of any observed effects.
Parameters to be Monitored:
-
Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examinations at the beginning and end of the study.
-
Hematology and Clinical Chemistry: Blood samples collected at baseline, 3 months, and 6 months.
-
Urinalysis: Conducted at the same time points as blood collection.
-
Toxicokinetics: Blood samples collected at specified time points after dosing to determine systemic exposure.
-
Terminal Procedures: At the end of the treatment or recovery period, animals are euthanized for comprehensive necropsy, organ weight analysis, and histopathological examination of a wide range of tissues.
Table 2: Representative Parameters for a Chronic Rodent Toxicity Study
| Parameter Category | Specific Measurements |
|---|---|
| Clinical Observations | General appearance, behavior, signs of pain or distress |
| Body and Organ Weights | Body weight, brain, heart, liver, kidneys, spleen, etc. |
| Hematology | Red blood cell count, white blood cell count, hemoglobin, hematocrit, platelet count |
| Clinical Chemistry | Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), blood urea (B33335) nitrogen (BUN), creatinine, glucose, total protein, albumin, electrolytes |
| Urinalysis | Volume, pH, specific gravity, protein, glucose, ketones, blood |
| Histopathology | Microscopic examination of all major organs and tissues |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a chronic toxicity study.
Caption: Generalized Experimental Workflow for a Chronic Toxicity Study.
Conclusion
While this compound has shown promise as a neuroprotective agent in acute preclinical models, comprehensive data on its long-term administration in chronic studies is not currently available in the public domain. The development of any drug intended for chronic or repeated use necessitates a thorough evaluation of its long-term safety profile. The provided generic protocols and workflows offer a standard framework for conducting such essential preclinical chronic toxicity studies. Researchers investigating this compound or other glycine site NMDA receptor antagonists should design their long-term studies in accordance with international regulatory guidelines to ensure the generation of robust and reliable safety data.
References
- 1. Chronic exposure to NMDA receptor and sodium channel blockers during development in monkeys and rats: long-term effects on cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. Glycine Site of NMDA Receptor Serves as a Spatiotemporal Detector of Synaptic Activity Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.5. Chronic toxicity study [bio-protocol.org]
- 5. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of NMDA receptor antagonists on behavioral impairment induced by chronic treatment with dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ZD-9379 solubility in DMSO and aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and use of ZD-9379.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and brain-penetrant antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] It acts specifically at the glycine (B1666218) binding site on the NMDA receptor complex.[1][2] For the receptor's ion channel to open, both the primary agonist (glutamate) and a co-agonist (glycine or D-serine) must be bound. This compound works by blocking this glycine site, thereby preventing receptor activation and subsequent ion influx, which confers its neuroprotective properties.[2]
Q2: What are the main research applications for this compound?
A2: this compound is primarily investigated for its neuroprotective effects. It has been studied in models of focal ischemia (stroke), where it has been shown to reduce infarct size and the frequency of spreading depressions, which are waves of depolarization linked to neuronal injury.[1][3]
Q3: How should I store this compound powder and its stock solutions?
A3: The solid form of this compound should be stored at +4°C.[1] For stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.
Solubility Data
The solubility of this compound can vary depending on the solvent and the pH of the aqueous solution. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Maximum Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | 50 mM | Recommended for preparing high-concentration stock solutions. |
| 1 eq. NaOH | 20 mM | Soluble in basic aqueous solutions. |
| Water | Low / Insoluble | This compound is poorly soluble in neutral aqueous solutions like pure water. |
| PBS (Phosphate-Buffered Saline) | Low / Insoluble | Similar to water, direct dissolution in PBS at neutral pH is challenging. |
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium).
-
Cause: this compound has very low solubility in neutral aqueous solutions. Direct addition of the powder to these buffers will likely result in precipitation or an insoluble suspension.
-
Solution: First, prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM). Then, serially dilute this stock solution into your aqueous buffer to achieve the desired final concentration. Ensure the final concentration of DMSO in your experimental system is low (typically <0.5%) to avoid solvent-induced toxicity.
Issue 2: After diluting my DMSO stock solution into an aqueous buffer, the compound precipitated.
-
Cause: This can happen if the final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a small amount of DMSO present.
-
Solution 1 (Vortexing & Warming): Immediately after adding the DMSO stock to the buffer, vortex the solution vigorously. Gentle warming in a water bath (e.g., to 37°C) may also help to keep the compound in solution.
-
Solution 2 (Lower Final Concentration): The desired final concentration may be too high. Try preparing a lower concentration to stay within the solubility limits of the aqueous medium.
-
Solution 3 (Use of Surfactants/Co-solvents for in vivo use): For preparing formulations for animal studies, co-solvents may be necessary. A common vehicle for poorly soluble compounds is a mixture of DMSO, a surfactant like Tween® 80, and saline. Always perform vehicle-only control experiments.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. The molecular weight is 383.79 g/mol . To prepare 1 mL of a 50 mM stock, you would need 19.19 mg.
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the powder.
-
Dissolve: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.
-
Store: Aliquot the stock solution into smaller, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution for In Vitro Assays
-
Thaw Stock: Thaw one aliquot of the 50 mM this compound stock solution from Protocol 1.
-
Calculate Dilution: To prepare a 100 µM solution, you will need to perform a 1:500 dilution of the stock solution. For example, to make 1 mL of working solution, you would add 2 µL of the 50 mM stock to 998 µL of your desired aqueous buffer (e.g., cell culture medium, artificial cerebrospinal fluid).
-
Mix: Add the DMSO stock to the aqueous buffer and immediately vortex vigorously to ensure rapid and complete mixing, preventing precipitation.
-
Final DMSO Check: In this example, the final DMSO concentration is 0.2%, which is generally well-tolerated by most cell cultures. Always confirm the DMSO tolerance of your specific cell line.
Mechanism of Action: NMDA Receptor Antagonism
This compound functions by inhibiting the NMDA receptor, a crucial component in excitatory neurotransmission. The diagram below illustrates its mechanism. The NMDA receptor requires two signals to activate: glutamate (B1630785) binding and glycine binding. This compound competitively blocks the glycine site, preventing the conformational change needed for the ion channel to open, thus blocking Ca²⁺ and Na⁺ influx.
References
- 1. ZD 9379 | CAS 170142-20-8 | ZD9379 | Tocris Bioscience [tocris.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZD-9379 Concentration for Maximum Neuroprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD-9379. The information is designed to address specific issues that may be encountered during in-vitro experiments aimed at optimizing this compound concentration for its neuroprotective effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically acts at the glycine (B1666218) co-agonist binding site on the GluN1 subunit of the NMDA receptor.[1][2][3] For the NMDA receptor to be activated, both glutamate (B1630785) and a co-agonist (glycine or D-serine) must bind to their respective sites. By blocking the glycine binding site, this compound prevents ion channel opening, thereby inhibiting the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that is characteristic of NMDA receptor activation. This mechanism is crucial for its neuroprotective effects, as excessive NMDA receptor activation, a phenomenon known as excitotoxicity, is implicated in neuronal cell death in various neurological conditions.[4][5]
Q2: What is a typical effective concentration range for this compound in in-vitro neuroprotection assays?
While specific in-vitro dose-response studies for this compound are not extensively published, based on data from other glycine-site NMDA receptor antagonists and the compound's known potency, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[6] To determine the optimal concentration for your specific cell model and experimental conditions, it is essential to perform a dose-response curve. This involves testing a range of this compound concentrations against a fixed concentration of an excitotoxic insult (e.g., glutamate or NMDA).
Q3: How should I prepare this compound for in-vitro experiments?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO and then dilute it to the final desired concentrations in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the appropriate controls for a neuroprotection experiment with this compound?
To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound, without the compound. This controls for any effects of the solvent on cell viability.
-
Untreated Control (Negative Control): Cells that are not exposed to either the excitotoxic agent or this compound. This represents the baseline cell viability.
-
Excitotoxic Insult Control (Positive Control): Cells treated only with the excitotoxic agent (e.g., glutamate or NMDA). This establishes the level of cell death against which the neuroprotective effect of this compound is measured.
-
This compound Alone Control: Cells treated with the highest concentration of this compound to be tested, without the excitotoxic insult. This is to ensure that this compound itself is not toxic to the cells at the concentrations being used.
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use a calibrated pipette. Allow plates to sit at room temperature for a short period before placing them in the incubator to promote even cell distribution.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outermost wells of the plate for experimental conditions, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Possible Cause: Inconsistent timing of reagent addition.
-
Solution: Use a multichannel pipette for adding reagents to ensure that all wells are treated for the same duration.
-
Issue 2: No significant neuroprotective effect of this compound is observed.
-
Possible Cause: The concentration of the excitotoxic agent is too high, causing overwhelming cell death that cannot be rescued.
-
Solution: Perform a dose-response experiment for the excitotoxic agent (e.g., glutamate or NMDA) to determine a concentration that induces a sub-maximal level of cell death (e.g., 50-70%). This will create a window to observe a protective effect.
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Test a broader and higher range of this compound concentrations.
-
-
Possible Cause: The pre-incubation time with this compound is not sufficient.
-
Solution: Increase the pre-incubation time of the cells with this compound before adding the excitotoxic agent. A pre-incubation period of 30 minutes to 2 hours is a common starting point.
-
Issue 3: this compound appears to be toxic to the cells.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Perform a cytotoxicity assay with a range of this compound concentrations in the absence of any excitotoxic insult to determine the maximum non-toxic concentration.
-
-
Possible Cause: The stock solution of this compound has degraded.
-
Solution: Prepare a fresh stock solution of this compound. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Contamination of the cell culture.
-
Solution: Regularly check cultures for signs of contamination (e.g., changes in medium color, turbidity, or cell morphology). Perform mycoplasma testing.
-
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Neuronal Viability in an In-Vitro Excitotoxicity Model
| This compound Concentration (µM) | Glutamate (100 µM) | Neuronal Viability (%) (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 4.5 |
| 0 (Vehicle) | + | 45 ± 6.2 |
| 0.1 | + | 58 ± 5.1 |
| 0.5 | + | 72 ± 4.8 |
| 1.0 | + | 85 ± 3.9 |
| 5.0 | + | 92 ± 3.5 |
| 10.0 | + | 94 ± 3.1 |
| 10.0 | - | 98 ± 4.2 |
This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental setup.
Experimental Protocols
Protocol 1: In-Vitro Excitotoxicity Assay to Determine Optimal this compound Concentration
Objective: To determine the concentration of this compound that provides maximum protection to primary cortical neurons against glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (e.g., from embryonic day 18 rat or mouse)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-lysine coated 96-well plates
-
This compound (stock solution in DMSO)
-
L-glutamic acid (stock solution in sterile water)
-
Cell viability assay kit (e.g., MTT, LDH, or Calcein AM/Ethidium Homodimer-1)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Culture:
-
Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture the neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in pre-warmed culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM.
-
Carefully remove half of the culture medium from each well and replace it with the medium containing the respective this compound concentration.
-
Incubate the plates for 1 hour at 37°C in a humidified incubator with 5% CO₂.
-
-
Excitotoxic Insult:
-
Prepare a working solution of L-glutamic acid in culture medium. The final concentration should be pre-determined to cause approximately 50-70% cell death.
-
Add the glutamate solution to the appropriate wells.
-
Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
-
Assessment of Cell Viability:
-
After the 24-hour incubation, assess cell viability using a chosen assay method according to the manufacturer's instructions. For example:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining (Calcein AM/EthD-1): Fluorescently labels live cells green and dead cells red.
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).
-
Mandatory Visualizations
References
- 1. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synaptic NMDA Receptors Mediate Hypoxic Excitotoxic Death | Semantic Scholar [semanticscholar.org]
- 3. Extrasynaptic NMDA Receptors Couple Preferentially to Excitotoxicity via Calpain-Mediated Cleavage of STEP | Journal of Neuroscience [jneurosci.org]
- 4. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA receptor - Wikipedia [en.wikipedia.org]
- 6. Neuroprotective effects of NMDA receptor glycine recognition site antagonism: dependence on glycine concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of ZD-9379 in solution for long-term experiments
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of ZD-9379 in solution for long-term experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in DMSO up to 50 mM and in 1eq. NaOH up to 20 mM. For most biological experiments, DMSO is the recommended solvent for preparing a concentrated stock solution. It is crucial to use high-purity, anhydrous DMSO to minimize degradation and ensure maximum solubility.
Q2: How should I store this compound stock solutions for long-term use?
A2: For optimal stability, it is recommended to aliquot the this compound stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in amber vials or tubes protected from light at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).
Q3: What is the stability of this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions and cell culture media has not been extensively reported in publicly available literature. As a quinoline (B57606) derivative, this compound may be susceptible to hydrolysis and photodegradation in aqueous environments.[1][2] Therefore, it is best practice to prepare working solutions fresh for each experiment by diluting the DMSO stock solution into your aqueous buffer or media immediately before use. For long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not well-documented, compounds with similar structures (pyridazino[4,5-b]quinolinediones) may be susceptible to hydrolysis of the lactam rings and oxidation. Photodegradation is also a concern for quinoline-containing compounds.[1] Degradation can lead to a loss of potency and the formation of unknown byproducts that could have off-target effects.
Q5: How can I check the stability of my this compound solution?
A5: The most reliable method to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This technique can separate the parent compound from its degradation products and allow for quantification of the remaining active ingredient.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution or Cell Culture Media
-
Potential Cause: this compound has limited solubility in aqueous solutions. The final concentration of the compound may exceed its solubility limit in your experimental buffer or media. The final concentration of DMSO may also be too low to maintain solubility.
-
Troubleshooting Steps:
-
Visual Inspection: Before each use, visually inspect your prepared solutions for any signs of precipitation.
-
Decrease Final Concentration: If precipitation is observed, try lowering the final concentration of this compound in your working solution.
-
Increase DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is sufficient to maintain solubility, but be mindful of solvent toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to determine the specific tolerance of your cell type. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Sonication: Gentle sonication of the working solution in a water bath sonicator may help to redissolve any precipitate.
-
Fresh Preparation: Always prepare working solutions fresh from a clear stock solution immediately before your experiment.
-
Issue 2: Inconsistent or No Biological Effect of this compound in Long-Term Experiments
-
Potential Cause: The compound may be degrading over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Replenish Compound: For experiments lasting longer than 24 hours, consider replacing the medium with fresh medium containing newly diluted this compound every 24-48 hours.
-
Protect from Light: Quinoline derivatives can be light-sensitive.[1] Protect your cell culture plates or experimental setup from direct light by covering them with aluminum foil or using amber-colored plates.
-
Verify Stock Solution Integrity: If you suspect degradation of your stock solution, prepare a fresh stock solution from solid this compound. You can also assess the purity of your stock solution using HPLC if the equipment is available.
-
Perform a Dose-Response Curve: To ensure you are working within the effective concentration range, perform a dose-response curve with each new batch of this compound.
-
Quantitative Data Summary
The following table summarizes the recommended storage conditions and provides hypothetical stability data for this compound in DMSO. This data is for illustrative purposes to guide best practices, as specific experimental data is not publicly available.
| Form | Solvent | Concentration | Storage Temperature | Duration | Hypothetical Purity (%) | Special Conditions |
| Solid | N/A | N/A | +4°C | >1 year | >98% | Protect from light |
| Stock Solution | DMSO | 50 mM | -20°C | 1 month | ~97% | Aliquot, avoid freeze-thaw, protect from light |
| Stock Solution | DMSO | 50 mM | -80°C | 6 months | ~95% | Aliquot, avoid freeze-thaw, protect from light |
| Working Solution | Cell Culture Media | 10 µM | 37°C | 24 hours | <90% (estimated) | Prepare fresh, protect from light |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the this compound solid to equilibrate to room temperature before opening the vial to prevent condensation.
-
Accurately weigh the desired amount of this compound solid.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Hypothetical Long-Term Stability Assessment of this compound in DMSO by HPLC
This protocol outlines a general procedure for assessing the stability of a this compound stock solution.
-
Objective: To determine the stability of a 50 mM this compound stock solution in DMSO when stored at different temperatures over a 6-month period.
-
Methodology:
-
Sample Preparation: Prepare a 50 mM stock solution of this compound in anhydrous DMSO. Aliquot the solution into amber vials for storage at +4°C, -20°C, and -80°C.
-
Time Points: Analyze the samples at time 0, 1, 3, and 6 months.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the 254-320 nm range).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of the initial this compound peak area remaining at each time point. The appearance of new peaks will indicate degradation products.
-
-
Hypothetical Results:
| Storage Temperature | Time Point (Months) | Hypothetical % of this compound Remaining | Observations |
| +4°C | 0 | 100% | Clear, colorless solution |
| 1 | 92% | Minor degradation peak observed | |
| 3 | 81% | Increase in degradation peak area | |
| 6 | 65% | Significant degradation | |
| -20°C | 0 | 100% | Clear, colorless solution |
| 1 | 99% | No significant degradation | |
| 3 | 98% | No significant degradation | |
| 6 | 97% | Minor degradation peak observed | |
| -80°C | 0 | 100% | Clear, colorless solution |
| 1 | 100% | No degradation | |
| 3 | 99.5% | No significant degradation | |
| 6 | 99% | No significant degradation |
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound inhibits the NMDA receptor at the glycine site.
References
troubleshooting inconsistent results with ZD-9379
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD-9379. Our aim is to help you achieve consistent and reliable results in your experiments by addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitate after diluting my this compound DMSO stock solution into aqueous buffer. What could be the cause and how can I prevent this?
A1: This is a common issue with compounds that have low aqueous solubility, including some quinoline (B57606) derivatives. This compound is soluble in DMSO, but its solubility can decrease significantly when introduced to an aqueous environment, leading to precipitation.[1]
-
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.
-
Optimize your buffer: The solubility of quinoline derivatives can be pH-dependent.[1] Empirically test a range of pH values for your buffer that are compatible with your experimental system to see if solubility improves.
-
Incorporate a surfactant: A low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your final assay buffer can help maintain the solubility of hydrophobic compounds.[1] However, you must first validate that the surfactant does not interfere with your assay.
-
Pre-warm the buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes improve solubility. Ensure the temperature is compatible with the stability of your compound and other assay components.
-
Q2: My this compound solution appears to lose potency over time, leading to inconsistent results. Why is this happening?
A2: Loss of potency can be due to compound degradation or improper storage. While specific stability data for this compound is not extensively published, general best practices for handling quinoline derivatives should be followed.
-
Troubleshooting Steps:
-
Aliquot stock solutions: Avoid repeated freeze-thaw cycles of your main DMSO stock solution by preparing single-use aliquots.[1]
-
Store properly: this compound should be stored at +4°C for short-term use and protected from light. For long-term storage, consult the manufacturer's data sheet, but -20°C or -80°C is generally recommended for compounds in DMSO.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Do not store the compound in aqueous solutions for extended periods.
-
Consider solvent stability: While DMSO is a common solvent, some compounds can be unstable in it.[1] If you suspect degradation, consider preparing fresh stock solutions more frequently.
-
Q3: I am seeing high variability in my cell-based assay results. What are the potential sources of this inconsistency?
A3: High variability in cell-based assays can stem from several factors, including issues with the compound, the cells, or the assay protocol itself.
-
Troubleshooting Steps:
-
Ensure complete solubilization: Visually inspect your final this compound dilutions in the cell culture medium for any signs of precipitation before adding them to the cells.[1]
-
Control for pH shifts: The pH of your cell culture medium can be affected by CO2 levels in the incubator and the addition of compounds. Ensure the final pH of the medium containing this compound is within the optimal physiological range for your cells (typically pH 7.2-7.4).[1]
-
Cell health and density: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density across all wells. Variations in cell number can significantly impact the results.
-
Media consistency: Use the same batch of cell culture medium and supplements for the duration of an experiment to avoid variability from these sources.[2][3][4][5][6]
-
Signaling Pathway of this compound
Caption: Mechanism of action of this compound at the NMDA receptor.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Quantitative Data
The following table summarizes the in vivo efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (MCAO).
| Treatment Group | N | Dosage | Corrected Infarct Volume (mm³) (mean ± SD) | Number of Spreading Depressions (mean ± SD) |
| Pre-MCAO this compound | 5 | 5 mg/kg bolus, then 5 mg/kg/hr infusion | 90 ± 72 | 8.2 ± 5.8 |
| Post-MCAO this compound | 7 | 5 mg/kg bolus, then 5 mg/kg/hr infusion | 105 ± 46 | 8.1 ± 2.5 |
| Vehicle Control | 6 | Vehicle infusion | 226 ± 40 | 16.0 ± 5.1 |
| Data adapted from a study in male Sprague-Dawley rats.[7] |
Experimental Protocols
In Vitro NMDA Receptor Antagonism Assay (Calcium Flux)
This protocol is a general guideline for assessing NMDA receptor antagonism using a calcium flux assay in a cell line expressing the receptor (e.g., HEK293 cells expressing GluN1/GluN2 subunits).
-
Cell Preparation:
-
Seed HEK293 cells expressing the NMDA receptor subunits of interest into a 384-well, black-walled, clear-bottom plate at a density of 10,000-20,000 cells per well.
-
Incubate overnight at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in assay buffer to create a concentration range for testing. The final DMSO concentration in the assay should be kept constant and typically below 0.5%.
-
Troubleshooting Note: Visually inspect the highest concentration in the assay buffer for any signs of precipitation. If observed, lower the starting concentration.
-
-
Calcium Indicator Loading:
-
Gently remove the cell culture medium from the wells.
-
Add a calcium indicator dye solution (e.g., Fluo-4 AM) prepared in assay buffer to each well.
-
Incubate the plate according to the dye manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
-
Assay Procedure:
-
Using a fluorescence plate reader (e.g., FLIPR, FlexStation), measure the baseline fluorescence.
-
Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Add a solution containing NMDA and the co-agonist glycine at their EC₈₀ concentrations to stimulate the receptor.
-
Immediately begin measuring the fluorescence intensity over time to capture the calcium influx.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA/glycine-induced calcium flux by this compound at each concentration.
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo Administration Protocol (Rat Model of Focal Ischemia)
This protocol is based on a published study demonstrating the neuroprotective effects of this compound.[7]
-
Animal Model:
-
Male Sprague-Dawley rats (290-340 g) are subjected to permanent middle cerebral artery occlusion (MCAO) to induce focal ischemia.
-
-
Drug Formulation:
-
Prepare this compound for intravenous infusion. The vehicle used in the reference study should be replicated for consistency.
-
-
Dosing and Administration:
-
Pre-treatment group: 30 minutes before MCAO, administer a 5 mg/kg intravenous bolus of this compound over 5 minutes, followed by a continuous infusion of 5 mg/kg/hour for 4 hours.
-
Post-treatment group: 30 minutes after MCAO, administer a 5 mg/kg intravenous bolus of this compound, followed by a continuous infusion of 5 mg/kg/hour for 4 hours.
-
Control group: Administer the vehicle solution following the same time course as the pre-treatment group.
-
-
Outcome Measures:
-
Monitor physiological parameters throughout the experiment.
-
At 24 hours post-MCAO, euthanize the animals and harvest the brains.
-
Determine the infarct volume using a staining method such as 2,3,5-triphenyltetrazolium chloride (TTC).
-
Troubleshooting Note: Inconsistent infarct volumes can arise from variability in the surgical procedure. Ensure the MCAO surgery is performed consistently by a trained individual.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of cell type and cell culture media on the propagation of foot-and-mouth disease virus with regard to vaccine quality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying the impact of cell culture media on CHO cell growth and protein production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Antagonists and agonists at the glycine site of the NMDA receptor for therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of ZD-9379
Disclaimer: Based on currently available research, there is no specific information regarding the off-target effects of ZD-9379. The information provided herein pertains to its known on-target mechanism of action as a neuroprotective agent.
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides frequently asked questions (FAQs) and troubleshooting guidance related to its primary pharmacological activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It specifically acts at the glycine (B1666218) co-agonist binding site on the NMDA receptor complex.[1][2][3] For the NMDA receptor to be activated, both the primary agonist (glutamate) and a co-agonist (glycine or D-serine) must bind to their respective sites. By blocking the glycine site, this compound prevents receptor activation, even in the presence of glutamate.
Q2: What are the primary applications of this compound in research?
This compound is primarily investigated for its neuroprotective properties, particularly in the context of ischemic stroke.[2][4][5] Research has shown its potential to reduce infarct size and the frequency of spreading depressions in animal models of focal cerebral ischemia.[4][5]
Q3: Is this compound brain penetrant?
Yes, this compound is described as a brain-penetrant compound.[2]
Q4: What is the reported efficacy of this compound in preclinical models?
In a rat model of permanent middle cerebral artery occlusion (MCAO), this compound, administered either before or after the occlusion, significantly reduced the volume of brain infarction.[4] Doses of 2.5, 5, and 10 mg/kg showed significant reductions in infarct volume compared to a vehicle control.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable neuroprotective effect in an in vivo ischemia model. | Insufficient dosage. | The optimal neuroprotective doses in rats have been reported to be between 2.5-5 mg/kg.[5] Consider optimizing the dose for your specific animal model and experimental conditions. |
| Timing of administration. | Studies have shown efficacy when this compound is administered both before and after the ischemic event.[2][4] The timing of administration relative to the insult is critical and may need to be optimized. | |
| Inappropriate animal model. | The efficacy of neuroprotective agents can be highly dependent on the specific animal model of stroke used. Ensure the chosen model is appropriate for evaluating NMDA receptor antagonists. | |
| Unexpected neuronal activity or excitotoxicity. | Incorrect compound concentration in in vitro assays. | As a potent NMDA receptor antagonist, excessively high concentrations could lead to unintended effects on neuronal networks. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. |
| Issues with compound solubility or stability. | Refer to the manufacturer's instructions for proper handling and storage of this compound to ensure its stability and activity. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 383.79 g/mol | [3] |
| IC50 (glutamate site) | 75 nM | [6][7] |
| Effective Dose (in vivo) | 2.5-10 mg/kg (rat model of focal cerebral ischemia) | [5] |
Experimental Protocols
Key Experiment: In Vivo Model of Permanent Focal Cerebral Ischemia in Rats
This protocol is a summary of the methodology used in studies evaluating the neuroprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Surgical Procedure (Middle Cerebral Artery Occlusion - MCAO):
-
Anesthetize the animal.
-
Perform a surgical incision to expose the middle cerebral artery.
-
Permanently occlude the artery using methods such as electrocoagulation.
-
-
Drug Administration:
-
Pre-treatment group: Administer a 5 mg/kg bolus of this compound intravenously over 5 minutes, followed by a 5 mg/kg/hour infusion for 4 hours, starting 30 minutes before MCAO.[2]
-
Post-treatment group: Administer a 5 mg/kg bolus of this compound 30 minutes after MCAO, followed by a 5 mg/kg/hour infusion for 4 hours.[2]
-
Control group: Administer a vehicle solution following the same timeline as the treatment groups.
-
-
Outcome Measures:
-
Infarct Volume Assessment: At 24 hours post-MCAO, euthanize the animals and section the brains. Stain the sections with a marker like 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume.
-
Spreading Depression Monitoring: Use electrophysiological recordings to monitor the number of cortical spreading depressions.
-
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.
References
- 1. A glycine site antagonist ZD9379 reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Dose-Dependent Neurotoxic Effects of NMDA Antagonists
Welcome to the technical support center for researchers investigating the neurotoxic effects of N-Methyl-D-Aspartate (NMDA) antagonists. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind NMDA antagonist-induced neurotoxicity?
A1: NMDA receptor antagonists can induce neurotoxicity through a complex, indirect mechanism. By blocking NMDA receptors, particularly on inhibitory GABAergic interneurons, these antagonists cause a disinhibition of downstream glutamatergic and cholinergic neurons.[1][2] This leads to excessive stimulation of non-NMDA (AMPA/kainate) and muscarinic receptors on cerebrocortical neurons, resulting in an excitotoxic cascade, neuronal vacuolization, and in some cases, cell death.[2]
Q2: What are the most common NMDA antagonists that cause these neurotoxic effects?
A2: Several non-competitive NMDA receptor antagonists are known to produce neurotoxic effects. The most commonly studied in preclinical models include dizocilpine (B47880) (MK-801), phencyclidine (PCP), and ketamine.[3][4] While they share a common mechanism, the potency, dose-dependency, and severity of neurotoxicity can vary between these compounds.[1]
Q3: What are the typical histopathological signs of NMDA antagonist-induced neurotoxicity?
A3: The hallmark sign, particularly at moderate doses, is the formation of intracytoplasmic vacuoles in large pyramidal neurons, most prominently in the posterior cingulate and retrosplenial cortex.[5] Electron microscopy reveals that these vacuoles involve swelling of mitochondria and endoplasmic reticulum.[5] At higher doses or with prolonged exposure, these changes can progress to irreversible neuronal degeneration and apoptosis, characterized by cell shrinkage, nuclear fragmentation, and activation of caspases.[5][6]
Q4: How does the neurotoxicity of these agents depend on the dose?
A4: The neurotoxic effects are highly dose-dependent. Low, subanesthetic doses may even be neuroprotective in certain contexts.[7][8] Moderate doses typically induce reversible neuronal vacuolization.[5] High doses are more likely to cause irreversible neuronal degeneration, apoptosis, and cell death.[5][8] This relationship is also influenced by the specific antagonist, duration of exposure, species, age, and sex of the animal.[1]
Q5: What are the standard experimental models used to study these effects?
A5: Both in vivo and in vitro models are widely used.
-
In Vivo Models: Rodents (rats and mice) are the most common.[5][9] Animals are administered the NMDA antagonist, and brain tissue is later collected for histological or biochemical analysis.[5][10]
-
In Vitro Models: Primary cortical neuron cultures are frequently used to study the cellular and molecular mechanisms.[6] These models allow for precise control over drug concentration and exposure time, facilitating mechanistic studies.[6]
Troubleshooting Guides
Q: I administered an NMDA antagonist to my animal models but did not observe any neurotoxicity. What could be the issue?
A: Several factors could contribute to a lack of observable neurotoxicity. Consider the following:
-
Dose and Route: The administered dose may be insufficient to induce neurotoxicity. Consult the data tables below for effective dose ranges. The route of administration (e.g., intraperitoneal vs. subcutaneous) can also affect bioavailability and peak concentration.[5]
-
Age and Species: The neurotoxic sensitivity to NMDA antagonists is age-dependent.[9][10] For example, younger animals may be less vulnerable to ketamine-induced necrosis compared to adults.[10] There are also species- and even strain-specific differences in sensitivity.
-
Timing of Analysis: Neurotoxic effects like vacuolization can be transient. Ensure that the time point for tissue collection is appropriate to capture the peak effect, typically within hours of administration.
-
Detection Method: The chosen staining method may not be sensitive enough. For subtle degeneration, Fluoro-Jade B or C staining is more sensitive than classic H&E staining.[11][12]
Q: My Fluoro-Jade B staining shows high background and is difficult to interpret. How can I improve the signal-to-noise ratio?
A: High background in Fluoro-Jade staining can be resolved by carefully following the protocol. Key steps to optimize include:
-
Potassium Permanganate (B83412) Incubation: This step is crucial for reducing background. Ensure the solution is fresh (0.06%) and the incubation time (typically 10-15 minutes) is consistent.[12][13]
-
Fresh Staining Solution: The Fluoro-Jade working solution should be prepared fresh within a few hours of use from a stable stock solution.[12][14]
-
Proper Rinsing: Thoroughly rinse the slides in distilled water after both the potassium permanganate and the Fluoro-Jade staining steps to remove excess reagents.[13]
-
Mounting Medium: Use a non-aqueous, low-fluorescence mounting medium like DPX to avoid autofluorescence.[12]
Q: How can I distinguish between apoptotic and necrotic cell death in my experiments?
A: It is recommended to use a combination of morphological assessment and specific molecular markers:
-
Morphology: Apoptosis is characterized by cell shrinkage, chromatin condensation, and formation of apoptotic bodies. Necrosis involves cell swelling, vacuolization, and loss of membrane integrity.
-
TUNEL Staining: The TUNEL assay specifically labels the 3'-OH ends of DNA fragments generated during late-stage apoptosis and is a reliable marker for this process.[15]
-
Caspase-3 Activation: Measuring the activity of caspase-3, a key executioner caspase, provides biochemical evidence of apoptosis.[6] This can be done via activity assays or immunohistochemistry for cleaved caspase-3.
-
LDH Assay: Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity, making it a common marker for necrosis in cell culture experiments.[16]
Q: My caspase-3 activity assay results are negative, but my TUNEL stain is positive. Why the discrepancy?
A: This can occur for several reasons:
-
Timing: Caspase-3 activation is a relatively early event in the apoptotic cascade. If you are analyzing samples at a late time point, the peak of caspase activity may have already passed, while the resulting DNA fragmentation (detected by TUNEL) persists.
-
Caspase-Independent Pathways: Apoptosis can sometimes proceed through caspase-independent pathways that still result in DNA fragmentation.[17]
-
Sample Quality: Ensure that your tissue or cell lysates were prepared correctly to preserve enzyme activity. Use appropriate lysis buffers and keep samples on ice. Verify the total protein concentration to ensure equal loading.[18]
Data Presentation
Table 1: Dose-Dependent Neurotoxic Effects of NMDA Antagonists in In Vivo Rodent Models
| Antagonist | Species/Strain | Dose | Route | Observed Neurotoxic Effects | Citation(s) |
| Dizocilpine (MK-801) | Male Mice (ICR) | 0.5 mg/kg | s.c. | Cytoplasmic vacuolization in 50% of animals (PC/RS cortex) | [5] |
| Male Mice (ICR) | 1.0 mg/kg | s.c. | Cytoplasmic vacuolization in 100% of animals (PC/RS cortex) | [5] | |
| Male Mice (ICR) | 10 mg/kg | i.p. or s.c. | Irreversible degeneration of PC/RS cortical neurons | [5] | |
| Rats | 2 mg/kg | i.p. | Necrotic neurons observed at PND 30, 35, and 90 | [10] | |
| Ketamine | Adult Rats (Female SD) | 100 mg/kg | s.c. | Neuronal necrosis in retrosplenial cortex | [9][10] |
| Adolescent Rats (SD) | 50-100 mg/kg | s.c. | No signs of neuronal necrosis observed | [10] | |
| PND 7 Rats | 20 mg/kg (x7 doses) | - | Neurodegeneration; blood level ~14 µg/ml | [19] | |
| PND 7 Rats | 10 mg/kg (x7 doses) | - | No measurable effect; blood level 2-5 µg/ml | [19] | |
| Phencyclidine (PCP) | Rats | ≥ 5 mg/kg | - | Induces hsp70 heat shock protein in vacuolated neurons | [4] |
| Rats | 3.0-5.0 mg/kg | - | Associated with schizophrenia-like positive symptoms | [20] | |
| Humans | 5-10 mg (oral) | - | Can induce acute psychosis, agitation, hallucinations | [21] |
PC/RS: Posterior Cingulate/Retrosplenial; s.c.: subcutaneous; i.p.: intraperitoneal; PND: Postnatal Day; SD: Sprague Dawley.
Table 2: Neurotoxic Effects of NMDA Antagonists in In Vitro Cortical Cultures
| Antagonist | Cell Type | Concentration (µM) | Exposure Time | Observed Effects | Citation(s) |
| Dizocilpine (MK-801) | Rat Cortical Cultures | 1 - 10 µM | 48 h | ~30-40% neuronal death; apoptosis (caspase-3 activation) | [6] |
| Rat Cortical Cultures | 5 - 20 µM | 24 h | Significantly inhibited H₂O₂-induced toxicity | [22] | |
| D-AP5 | Rat Cortical Cultures | - | 48 h | Induced neuronal death similar to MK-801 | [6] |
| Dextromethorphan | Rat Cortical Cultures | - | 48 h | Induced neuronal death similar to MK-801 | [6] |
Experimental Protocols
Protocol 1: Fluoro-Jade B Staining for Degenerating Neurons
This protocol is adapted for slide-mounted, fixed brain sections.[12]
Solutions:
-
Basic Alcohol Solution: 1% Sodium Hydroxide (NaOH) in 80% Ethanol.
-
Potassium Permanganate (KMnO₄): 0.06% in distilled water.
-
Fluoro-Jade B Stock Solution: 0.01% in distilled water (10 mg in 100 mL). Store refrigerated.[12]
-
Fluoro-Jade B Working Solution: 0.0004% in 0.1% Acetic Acid. Prepare fresh by adding 4 mL of stock solution to 96 mL of 0.1% acetic acid vehicle.[12]
Procedure:
-
Mount 25 µm frozen sections onto gelatin-coated slides and air dry on a slide warmer (~50°C) for at least 30 minutes.[12]
-
Immerse slides in the basic alcohol solution for 5 minutes.
-
Rinse for 2 minutes in 70% ethanol, followed by 2 minutes in distilled water.[12]
-
Transfer slides to the 0.06% potassium permanganate solution for 10 minutes.[12]
-
Rinse slides in distilled water for 2 minutes.[12]
-
Transfer slides to the Fluoro-Jade B working solution and stain for 15 minutes.[12]
-
Rinse slides through three 1-minute changes of distilled water.[12]
-
Dry slides completely on a slide warmer (~50°C) for 5-10 minutes.[14]
-
Clear the dry slides in xylene for at least 1 minute.[12]
-
Coverslip with a non-aqueous, low-fluorescence mounting medium (e.g., DPX).[12]
-
Visualization: Use a standard FITC/fluorescein filter set (Excitation: ~480 nm, Emission: ~525 nm).[12][14]
Protocol 2: TUNEL Assay for Apoptosis Detection
This is a generalized protocol for fluorescent detection in fixed tissue sections.[15]
Reagents:
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 20 µg/mL Proteinase K in PBS or 0.1-0.5% Triton X-100 in PBS.
-
TdT Reaction Mix: Contains Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP), typically supplied in a kit.
-
Counterstain: DAPI for nuclear staining.
-
Controls: A positive control slide should be treated with DNase I to induce DNA breaks in all cells. A negative control slide should be run with the TdT enzyme omitted from the reaction mix.[15]
Procedure:
-
Fixation & Rehydration: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded sections. For frozen sections, fix with 4% PFA for 15-30 minutes.[15]
-
Permeabilization: Incubate sections with Proteinase K for 10-20 minutes at room temperature. Rinse thoroughly with PBS. This step is critical for allowing the TdT enzyme to access the nucleus.[15]
-
Equilibration: Incubate the sections in an equilibration buffer (if provided by the kit) for ~10 minutes.
-
TdT Labeling Reaction: Wipe away excess buffer and apply the TdT Reaction Mix to the tissue. Incubate in a humidified chamber at 37°C for 60 minutes.[23]
-
Stop Reaction: Wash slides in a stop/wash buffer (often saline-sodium citrate) or simply rinse thoroughly with PBS three times.
-
Detection (if indirect): If using a biotin- or BrdU-labeled nucleotide, apply the corresponding streptavidin-fluorophore or anti-BrdU antibody conjugate and incubate as recommended.
-
Counterstaining: Incubate with DAPI for 5-10 minutes to label all cell nuclei.
-
Mounting: Rinse in PBS and coverslip using an antifade mounting medium.
-
Visualization: Image using appropriate fluorescence channels for the label (e.g., FITC) and the counterstain (DAPI).
Protocol 3: Caspase-3 Activity Assay (Fluorometric)
This protocol is for measuring caspase-3 activity in cell or tissue lysates.[18][24]
Materials:
-
Lysis Buffer: Provided with assay kit.
-
Reaction Buffer: Provided with assay kit.
-
Caspase-3 Substrate (e.g., DEVD-AMC or DEVD-pNA): Provided with assay kit.
-
Protein Assay Reagents (e.g., BCA or Bradford).
Procedure:
-
Sample Preparation (Lysate):
-
For cultured cells, pellet cells by centrifugation and resuspend in cold lysis buffer.[18]
-
For tissue, homogenize ~50 mg of tissue in cold lysis buffer on ice.[18]
-
Incubate lysates on ice for 10-30 minutes.[18]
-
Centrifuge at >12,000 rpm for 10-15 minutes at 4°C to pellet debris.[18]
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal amounts are used in the assay.
-
Assay Reaction:
-
Measurement:
-
Data Analysis: The level of fluorescence/absorbance is proportional to the caspase-3 activity in the sample. Compare the readings from treated samples to untreated controls.
Mandatory Visualizations
Caption: Signaling pathway of NMDA antagonist-induced neurotoxicity.
Caption: General experimental workflow for assessing neurotoxicity.
Caption: Logical relationship between dose and neurotoxic outcome.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.korea.ac.kr [pure.korea.ac.kr]
- 3. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. MK-801 neurotoxicity in male mice: histologic effects and chronic impairment in spatial learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Methyl-D-aspartate receptor blockade induces neuronal apoptosis in cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
- 10. The Neurotoxic Potential of a Single Dose of Ketamine in Adolescent and Adult Rats | FDA [fda.gov]
- 11. Fluoro-jade stain - Wikipedia [en.wikipedia.org]
- 12. Histo-Chem - Fluoro-Jade B [histo-chem.com]
- 13. researchgate.net [researchgate.net]
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- 18. mpbio.com [mpbio.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Dose-response effect of acute phencyclidine on functional connectivity and dopamine levels, and their association with schizophrenia-like symptom classes in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 23. sinobiological.com [sinobiological.com]
- 24. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Navigating Challenges in Clinical Trials of NMDA Receptor Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-methyl-D-aspartate (NMDA) receptor antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical research.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific issues you may encounter during your experiments.
Issue 1: High incidence of psychotomimetic side effects in clinical trial participants.
Q1: We are observing a high rate of hallucinations and dissociative symptoms in our subjects receiving an NMDA receptor antagonist. How can we mitigate these psychotomimetic effects?
A1: Psychotomimetic effects are a well-documented challenge with NMDA receptor antagonists, particularly non-selective blockers like ketamine.[1][2][3] Here are several strategies to consider:
-
Dose Titration: A rapid infusion or high initial dose can increase the likelihood and severity of psychotomimetic effects.[1][3] A slower dose titration protocol, starting with a low dose and gradually increasing to the target therapeutic level, may improve tolerability.
-
Co-administration with GABAergic Modulators: Co-administration of benzodiazepines has been explored to reduce anxiety and other psychotomimetic symptoms. However, be aware that higher doses of benzodiazepines may attenuate the antidepressant effects of ketamine.[4][5][6]
-
Subunit-Selective Antagonists: Consider investigating antagonists with selectivity for specific NMDA receptor subunits, such as GluN2B. These may offer a better side-effect profile compared to non-selective antagonists.[7]
-
Structured Environment: For clinical trials, ensuring a calm and supportive environment during and after drug administration can help manage transient psychological effects.
Q2: How can we quantitatively assess psychotomimetic side effects in our clinical trial?
A2: Standardized rating scales are essential for objectively measuring psychotomimetic effects. The most commonly used scale for this purpose is the Brief Psychiatric Rating Scale (BPRS) .
-
BPRS Scoring: The BPRS assesses 18 to 24 symptom constructs, including conceptual disorganization, hallucinatory behavior, and unusual thought content.[8][9][10] Each item is typically rated on a 7-point scale from "not present" to "extremely severe".[8][9]
-
Interpretation: A higher BPRS score indicates greater psychopathology. A total score of 31 can be considered "mildly ill," 41 "moderately ill," and 53 "markedly ill".[11][12] Percentage reduction in BPRS scores can be used to evaluate the efficacy of interventions aimed at reducing psychotomimetic effects.[11]
Issue 2: Concerns about the neurotoxic potential of our NMDA receptor antagonist candidate.
Q3: What is the evidence for NMDA receptor antagonist-induced neurotoxicity, and how can we assess this in our preclinical models?
A3: High doses of some NMDA receptor antagonists have been shown to cause neurotoxicity in animal models, characterized by neuronal vacuolization and, in some cases, cell death, particularly in the retrosplenial cortex.[13][14][15][16][17][18] The proposed mechanism involves the disinhibition of GABAergic interneurons, leading to excessive glutamate (B1630785) release and excitotoxicity.[13][14][16][17][19]
General Protocol for Assessing Neurotoxicity in Rodents:
-
Animal Model: Use adult female rats, as they have been shown to be more sensitive to the neurotoxic effects of some NMDA antagonists.
-
Dosing: Administer a high dose of the NMDA receptor antagonist (e.g., for MK-801, 5 mg/kg i.p.).[15][20]
-
Observation: Monitor animals for behavioral changes, hypothermia, and weight loss for 3-7 days post-administration.[15][20]
-
Histopathology: At a predetermined time point (e.g., 24-48 hours post-dose), perfuse the animals with a fixative (e.g., 4% paraformaldehyde).
-
Tissue Processing: Embed the brain tissue and prepare sections, focusing on the retrosplenial and cingulate cortices.
-
Staining and Analysis: Use stains such as Hematoxylin and Eosin (H&E) to visualize neuronal morphology and identify vacuolization. Immunohistochemistry for markers of neuronal damage or apoptosis can also be employed.
-
Microscopic Examination: Quantify the extent of neuronal vacuolization and any signs of neuronal degeneration.
Q4: Are there strategies to minimize the risk of neurotoxicity?
A4: Yes, several approaches can be taken:
-
Dose Management: Neurotoxicity is a dose-dependent phenomenon.[13][14][16][17] Using the lowest effective dose is crucial.
-
Subunit Selectivity: Developing antagonists that target specific NMDA receptor subunits, such as GluN2B, may reduce the risk of neurotoxicity associated with broad-spectrum antagonists.
-
Co-therapies: Preclinical studies have shown that co-administration of agents that enhance GABAergic transmission or block muscarinic or non-NMDA glutamate receptors can prevent NMDA antagonist-induced neurotoxicity.[19]
Issue 3: Difficulty in establishing a therapeutic window and managing patient response.
Q5: We are struggling to find a dose that is both efficacious and well-tolerated. How can we better define the therapeutic window?
A5: Establishing a clear therapeutic window is a primary challenge due to the dose-dependent nature of both therapeutic and adverse effects.[1]
-
Dose-Response Studies: Conduct thorough dose-response studies in both preclinical and early-phase clinical trials to map the relationship between dose, efficacy, and adverse events.[1]
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Utilize PK/PD modeling to predict plasma concentrations associated with desired efficacy and the onset of side effects.
-
Biomarkers: Explore the use of biomarkers, such as changes in brain activity measured by electroencephalography (EEG) , to monitor the drug's central effects at different doses. Specific EEG patterns, like the "extreme delta brush," have been associated with certain NMDA receptor-related encephalopathies.[21][22][23]
Q6: How can we effectively monitor antidepressant efficacy in our clinical trials of NMDA receptor antagonists like ketamine?
A6: The Montgomery-Åsberg Depression Rating Scale (MADRS) is a widely used and validated clinician-administered scale for assessing the severity of depressive symptoms.
-
MADRS Scoring: The MADRS consists of 10 items, each scored from 0 to 6, with a total score ranging from 0 to 60.[14][24]
-
Interpreting Score Changes:
-
Baseline Severity: Scores can be categorized as: 0-6 (normal), 7-19 (mild depression), 20-34 (moderate depression), and >34 (severe depression).[24]
-
Clinically Meaningful Change: A reduction of 6 to 9 points from baseline is generally considered clinically meaningful for an individual patient.[24] A difference of approximately 2 points between treatment and placebo groups is considered a meaningful effect in a clinical trial.[24]
-
Response and Remission: A ≥50% reduction in the MADRS score from baseline is typically defined as a response.[1] Remission is often defined by a MADRS score below a certain threshold (e.g., ≤10).
-
Quantitative Data Summary
The following tables summarize quantitative data from clinical trials of NMDA receptor antagonists.
Table 1: Dose-Response of Intravenous Ketamine on Antidepressant Efficacy and Psychotomimetic Effects
| Ketamine Dose (mg/kg) | Mean Change in MADRS Score (from baseline) | Incidence of Psychotomimetic Effects (as measured by BPRS) |
| Placebo | Minimal Change | Low |
| 0.1 | Significant improvement (response in some patients) | Increased, dose-proportionate |
| 0.2 | Further improvement | Increased, dose-proportionate |
| 0.3 | Continued improvement | Increased, dose-proportionate |
| 0.4 | Greatest improvement in some patients | Highest incidence and severity |
| 0.5 | Significant improvement (Cohen's d vs placebo: 0.57-0.62 at days 1-7) | Present, but often transient |
Data compiled from multiple sources.[1][3][25][26][27]
Table 2: Adverse Events Reported for Memantine (B1676192) in Clinical Trials for Alzheimer's Disease
| Adverse Event | Memantine (Incidence %) | Placebo (Incidence %) |
| Dizziness | 6.3 - 7 | 5.6 - 5.7 |
| Headache | 5.2 - 6 | 3.7 - 3.9 |
| Confusion | 1 - 3 | 2 |
| Hallucinations | 2 - 3 | 1 - 2 |
| Constipation | 3 - 5 | 3 |
Data represents a range from multiple studies.[28][29][30][31]
Table 3: Psychotomimetic Effects of Dextromethorphan
| Dosage | Observed Effects |
| Therapeutic Doses | Minor, if any, adverse effects. Drowsiness and dizziness can occur. |
| High Doses (>4 mg/kg) | Euphoria, visual hallucinations, persecutory delusions, agitation. |
| Abusive Doses (>1500 mg/day) | PCP-like psychological symptoms including delusions, hallucinations, and paranoia. |
Data compiled from descriptive reports and studies on high-dose use.[32][33][34][35][36]
Detailed Experimental Protocols
Protocol 1: General Methodology for EEG Monitoring in NMDA Antagonist Clinical Trials
Objective: To monitor the central nervous system effects of an NMDA receptor antagonist and to identify potential biomarkers of efficacy or adverse effects.
Materials:
-
Multi-channel EEG machine
-
Scalp electrodes (following the international 10-20 system)
-
Conductive gel
-
Data acquisition and analysis software
Procedure:
-
Baseline Recording: Obtain a baseline EEG recording for each participant before the first administration of the study drug. This should include periods of eyes open and eyes closed.
-
Pre-infusion Recording: On each dosing day, record a short pre-infusion EEG.
-
During Infusion Recording: If feasible and safe, record EEG continuously during the administration of the NMDA receptor antagonist.
-
Post-infusion Monitoring: Record EEG at specific time points post-infusion (e.g., 30, 60, 120 minutes, and 24 hours) to capture acute and sub-acute effects.
-
Data Analysis:
-
Visual Inspection: A qualified neurologist or neurophysiologist should visually inspect the EEG recordings for abnormalities, including slowing of the background rhythm, epileptiform discharges, or specific patterns like the extreme delta brush.[21][22][23]
-
Quantitative EEG (qEEG) Analysis: Perform spectral analysis to quantify power in different frequency bands (delta, theta, alpha, beta, gamma). Compare changes from baseline and between treatment and placebo groups.
-
Protocol 2: General Methodology for Assessing Psychotomimetic Effects Using the Brief Psychiatric Rating Scale (BPRS)
Objective: To quantitatively assess the psychotomimetic and other psychiatric symptoms induced by an NMDA receptor antagonist.
Materials:
-
Brief Psychiatric Rating Scale (BPRS) instrument (18 or 24-item version)
-
Trained clinical raters
Procedure:
-
Rater Training: Ensure all clinical raters are trained on the BPRS to ensure inter-rater reliability.
-
Baseline Assessment: Conduct a baseline BPRS assessment before the first drug administration.
-
Post-administration Assessments: Administer the BPRS at peak drug effect (e.g., 40-60 minutes post-infusion for intravenous ketamine) and at subsequent follow-up time points (e.g., 2, 4, 24 hours).
-
Scoring: Each item on the BPRS is scored on a Likert scale (typically 1-7 or 0-6) based on a semi-structured interview and observation of the participant.[8][9][10]
-
Data Analysis:
-
Calculate the total BPRS score at each time point.
-
Analyze changes from baseline in the total score and in individual item scores related to psychosis (e.g., conceptual disorganization, grandiosity, hallucinatory behavior, unusual thought content).
-
Compare the changes in BPRS scores between the active treatment and placebo groups.
-
Visualizations
References
- 1. Pilot dose-response trial of i.v. ketamine in treatment-resistant depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Concomitant Benzodiazepines on the Antidepressant Effects of Ketamine: Findings From the RAPID Intravenous Ketamine Study. (2022) | Anna Feeney | 5 Citations [scispace.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. clinician.nejm.org [clinician.nejm.org]
- 7. mdpi.com [mdpi.com]
- 8. smchealth.org [smchealth.org]
- 9. psychiatrictimes.com [psychiatrictimes.com]
- 10. Brief Psychiatric Rating Scale (BPRS) | MAP-PRO - McGill University [mcgill.ca]
- 11. Clinical implications of Brief Psychiatric Rating Scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Diversity in NMDA receptor composition: many regulators, many consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. Behavioural evaluation of long-term neurotoxic effects of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review of NMDA antagonist-induced neurotoxicity and implications for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The impact of NMDA Receptor hypofunction on GABAergic interneurons in the pathophysiology of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. EEG findings in NMDA encephalitis - A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Serial EEG Monitoring in a Patient With Anti-NMDA Receptor Encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. EEG analysis in anti-NMDA receptor encephalitis: Description of typical patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. SPRAVATO – Clinically Meaningful Change in the MADRS Total Score [jnjmedicalconnect.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Ketamine and Beyond: Investigations into the Potential of Glutamatergic Agents to Treat Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Adverse event profile of memantine and donepezil combination therapy: a real-world pharmacovigilance analysis based on FDA adverse event reporting system (FAERS) data from 2004 to 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Dextromethorphan in Cough Syrup: The Poor Man’s Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Dextromethorphan in Cough Syrup: The Poor Man's Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. mdpi.com [mdpi.com]
- 36. databankws.lareb.nl [databankws.lareb.nl]
Validation & Comparative
ZD-9379 vs. MK-801: A Comparative Guide to Neuroprotection in Preclinical Stroke Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective effects of ZD-9379 and MK-801 in experimental stroke models. By presenting quantitative data, experimental methodologies, and mechanistic pathways, this document aims to inform preclinical research and drug development in the field of ischemic stroke.
Introduction
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key mechanism of neuronal injury following ischemic stroke. Consequently, NMDA receptor antagonists have been a major focus of neuroprotective drug development. This guide compares two such antagonists: this compound, a glycine-site antagonist, and MK-801 (dizocilpine), a non-competitive channel blocker. While both compounds target the NMDA receptor, their distinct mechanisms of action may confer different efficacy and side-effect profiles. To date, no head-to-head comparative studies in the same experimental model have been identified in the public domain. This guide therefore synthesizes data from separate key studies to offer a comparative overview.
Quantitative Data Summary
The following tables summarize the neuroprotective efficacy of this compound and MK-801 as reported in various preclinical stroke studies. It is critical to note that the experimental conditions, including the animal species/strain, stroke model, and drug administration regimen, vary between studies, which can significantly influence the observed outcomes.
Table 1: Neuroprotective Efficacy of this compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (pMCAO)
| Dose (mg/kg) | Administration Time Relative to MCAO | Infarct Volume Reduction (%) | Reference |
| 10 | 30 minutes post | 43.6% | [1][2] |
| 5 | 30 minutes post | 51.4% | [1][2] |
| 2.5 | 30 minutes post | 42.9% | [1][2] |
| 5 (bolus) + 5/hr (infusion) | 30 minutes pre | Significant (absolute volume: 90±72 mm³) | [3] |
| 5 (bolus) + 5/hr (infusion) | 30 minutes post | Significant (absolute volume: 105±46 mm³) | [3] |
| Vehicle Control | - | (absolute volume: 226±40 mm³) | [3] |
Table 2: Neuroprotective Efficacy of MK-801 in Various Rodent Stroke Models
| Animal Model | Stroke Model | Administration Time Relative to Ischemia | Infarct Volume Reduction (%) | Reference |
| Wistar Rat | 2h transient MCAO | Pre-ischemia | 73% | [4] |
| Spontaneously Hypertensive Rat (SHR) | pMCAO | Post-ischemia | 18-25% | [4] |
| Rat | pMCAO | 30 minutes pre | 38% (cortical) | [5] |
| Rat | pMCAO | 30 minutes post | 52% (cortical) | [5] |
| Rat | Thrombotic MCAO | Pre-ischemia | No significant reduction | [6] |
Signaling Pathways and Mechanisms of Action
This compound and MK-801 both inhibit NMDA receptor function, but through different molecular interactions.
This compound: Acts as an antagonist at the glycine (B1666218) co-agonist binding site on the NMDA receptor. Glycine binding is essential for the glutamate-mediated opening of the ion channel. By blocking this site, this compound prevents channel activation, thereby reducing the influx of Ca²⁺ and subsequent excitotoxic neuronal death.
MK-801: Functions as a non-competitive, open-channel blocker. It enters and binds within the NMDA receptor's ion channel when it is opened by the binding of both glutamate (B1630785) and a co-agonist (like glycine or D-serine). This binding physically obstructs the flow of ions, particularly Ca²⁺, into the neuron.
References
- 1. Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. ahajournals.org [ahajournals.org]
- 4. The effect of the NMDA receptor antagonist MK-801 on cerebral blood flow and infarct volume in experimental focal stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glutamate antagonist MK-801 reduces focal ischemic brain damage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Failure of MK-801 to reduce infarct volume in thrombotic middle cerebral artery occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ZD-9379 and Memantine in Excitotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neuroprotective agents, ZD-9379 and memantine (B1676192), with a focus on their performance in excitotoxicity assays. Excitotoxicity, the pathological process by which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death, is a key mechanism in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. Understanding the distinct mechanisms and neuroprotective profiles of compounds like this compound and memantine is crucial for the development of effective therapeutic strategies.
Introduction to Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its interaction with N-methyl-D-aspartate (NMDA) receptors is fundamental for synaptic plasticity, learning, and memory. However, under pathological conditions such as ischemia or trauma, excessive glutamate release leads to the overactivation of NMDA receptors. This triggers a massive influx of calcium ions (Ca²⁺) into neurons, initiating a cascade of neurotoxic events. These events include the activation of catabolic enzymes, mitochondrial dysfunction, the generation of reactive oxygen species, and ultimately, neuronal apoptosis or necrosis.
Mechanisms of Action: A Tale of Two NMDA Receptor Antagonists
This compound and memantine both exert their neuroprotective effects by modulating NMDA receptor activity, but they do so through fundamentally different mechanisms.
This compound: Competitive Antagonism at the Glycine (B1666218) Co-agonist Site
This compound is a competitive antagonist that acts at the glycine co-agonist binding site on the NMDA receptor. For the NMDA receptor channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites. This compound competes with glycine for its binding site, thereby preventing the conformational change required for channel activation. This mechanism of action offers a targeted approach to inhibiting NMDA receptor function.
Memantine: Uncompetitive, Open-Channel Blockade
In contrast, memantine is an uncompetitive, open-channel blocker of the NMDA receptor.[1] This means that memantine only binds to its site within the ion channel when the channel has already been opened by the binding of both glutamate and glycine. Its key characteristics include:
-
Voltage-dependency: Memantine's blocking action is more pronounced when the neuron is depolarized, a state that is more common during pathological, excessive glutamate stimulation.[2]
-
Fast kinetics: It exhibits rapid blocking and unblocking rates. This allows it to preferentially inhibit the sustained, pathological activation of the NMDA receptor while having a lesser effect on the transient, physiological activation required for normal synaptic transmission.[3]
-
Preference for extrasynaptic receptors: There is evidence to suggest that memantine preferentially blocks extrasynaptic NMDA receptors, which are thought to be more significantly involved in cell death signaling pathways.
Comparative Efficacy in Excitotoxicity Assays
| Parameter | This compound | Memantine |
| Mechanism of Action | Competitive antagonist at the glycine co-agonist site | Uncompetitive, open-channel blocker |
| Binding Site | Glycine binding site on the NMDA receptor | Within the NMDA receptor ion channel |
| Reported IC₅₀ | 75 nM (for the glycine site)[4][5] | ~1-5 µM (for neuroprotection in vitro)[6] |
| Neuroprotective Concentration | Not available from in vitro excitotoxicity studies | 1-50 µM (in various in vitro models)[6][7] |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the excitotoxicity signaling pathway and a general workflow for an in vitro excitotoxicity assay.
Experimental Protocols
Below are representative protocols for in vitro excitotoxicity assays. These are generalized and may require optimization for specific cell types and experimental questions.
Protocol 1: NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This protocol is adapted from methodologies used to assess neuroprotective compounds like memantine.
1. Cell Culture:
- Isolate cortical neurons from embryonic day 14-18 mouse or rat brains.
- Plate the dissociated neurons on poly-D-lysine-coated 96-well plates at a density of 1 x 10⁵ cells/well.
- Culture the neurons in Neurobasal medium supplemented with B27 and L-glutamine for 10-14 days to allow for maturation and synapse formation.[8]
2. Compound Treatment:
- Prepare stock solutions of this compound and memantine in a suitable solvent (e.g., water or DMSO).
- On the day of the experiment, replace the culture medium with fresh, serum-free medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50 µM for memantine; a similar range could be tested for this compound).
- Incubate the cells with the compound for 1-2 hours prior to inducing excitotoxicity.
3. Induction of Excitotoxicity:
- Prepare a stock solution of NMDA in water.
- Add NMDA to the wells to a final concentration of 100-300 µM.
- Incubate the cells for 30 minutes to 24 hours, depending on the desired severity of the excitotoxic insult.
4. Assessment of Neuronal Viability:
- Lactate Dehydrogenase (LDH) Assay: Measure the release of LDH from damaged cells into the culture medium using a commercially available kit. Increased LDH activity corresponds to decreased cell viability.
- CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. A decrease in luminescence indicates cell death.
- Microscopy: Visualize cell morphology using phase-contrast or fluorescence microscopy after staining with viability dyes (e.g., calcein-AM for live cells and ethidium (B1194527) homodimer-1 for dead cells).
Protocol 2: Glutamate-Induced Excitotoxicity in Organotypic Hippocampal Slice Cultures
This model preserves some of the tissue architecture and is also used to evaluate neuroprotective agents.[7]
1. Slice Culture Preparation:
- Prepare 300-400 µm thick hippocampal slices from postnatal day 6-8 rats.
- Culture the slices on membrane inserts in a suitable culture medium for 7-10 days.
2. Compound Treatment and Excitotoxicity Induction:
- Treat the slice cultures with the test compound (this compound or memantine) for 24 hours.
- Concurrently, expose the slices to a neurotoxic concentration of glutamate (e.g., 10 µM).
3. Assessment of Cell Death:
- Propidium Iodide (PI) Staining: PI is a fluorescent dye that enters cells with compromised membranes. Add PI to the culture medium and quantify the fluorescence intensity to measure cell death.
Conclusion
Both this compound and memantine show promise as neuroprotective agents by targeting the NMDA receptor, a key player in the excitotoxic cascade. Their distinct mechanisms of action—competitive antagonism at the glycine site for this compound and uncompetitive open-channel block for memantine—may offer different therapeutic advantages and side-effect profiles. While direct comparative data in standardized excitotoxicity assays are lacking, the available information suggests that both compounds are effective in mitigating excitotoxic neuronal injury. Further head-to-head studies are warranted to fully elucidate their relative potencies and therapeutic potential for the treatment of neurological disorders underpinned by excitotoxicity.
References
- 1. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Glutamate-related excitotoxicity neuroprotection with memantine, an uncompetitive antagonist of NMDA-glutamate receptor, in Alzheimer's disease and vascular dementia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protection from glutamate-induced excitotoxicity by memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of ZD-9379 and Other Glycine Site Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is critically involved in synaptic plasticity, learning, and memory.[1] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders, including stroke and neurodegenerative diseases. The NMDA receptor possesses a co-agonist binding site for glycine (B1666218), which is essential for its activation.[1] Antagonists targeting this glycine site represent a promising therapeutic strategy, potentially offering a more favorable side-effect profile compared to antagonists that target the primary glutamate (B1630785) binding site or the ion channel itself.[2][3]
This guide provides a comparative overview of the efficacy of ZD-9379, a potent and brain-penetrant glycine site antagonist, against other notable compounds in this class.[4] The information is intended to assist researchers and drug development professionals in evaluating the potential of these molecules for further investigation.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and other selected glycine site antagonists. The data is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the binding of a radiolabeled ligand or a functional response. It is important to note that experimental conditions can vary between studies, which may influence the absolute values.
| Compound | IC50 (nM) | Assay Type | Reference |
| This compound | 75 | Displacement of [3H]glycine binding | [5] |
| 5,7-Dichlorokynurenic acid | - | Inhibition of NMDA-activated currents | [6] |
| ACEA-1021 | - | Inhibition of NMDA-activated currents | [6] |
| L-695,902 | - | Inhibition of NMDA-activated currents | [6] |
| LY-294,619 | - | Inhibition of NMDA-activated currents | [6] |
| RPR-104,632 | - | Inhibition of NMDA-activated currents | [6] |
| MRZ 2/502 | 280 (in 1µM glycine) | Inhibition of NMDA-induced currents | [7] |
Note: Specific IC50 values for 5,7-Dichlorokynurenic acid, ACEA-1021, L-695,902, LY-294,619, and RPR-104,632 from the cited study were presented as ratios of their effects on peak and plateau currents rather than absolute molar concentrations.[6] Further literature would be required for their specific IC50 values.
Comparative In Vivo Efficacy in Stroke Models
The neuroprotective effects of this compound and other glycine site antagonists have been evaluated in various animal models of cerebral ischemia. The following tables summarize key findings from these studies.
This compound in a Rat Model of Permanent Middle Cerebral Artery Occlusion (MCAO)
This study demonstrates the dose-dependent neuroprotective effect of this compound when administered after the onset of ischemia.
| Treatment Group | Dose (mg/kg) | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |
| Vehicle | - | - | - | [8] |
| This compound | 1 | Not significant | Not reported | [8] |
| This compound | 2.5 | 42.9 | Not reported | [8] |
| This compound | 5 | 51.4 | Not reported | [8] |
| This compound | 10 | 42.6 | Not reported | [8] |
Another study in a similar rat MCAO model showed that a 5 mg/kg bolus of this compound followed by a 4-hour infusion significantly reduced infarct volume and the number of spreading depressions, which are implicated in lesion progression.[2][4]
Comparison of Other Glycine Site Antagonists in a Gerbil Model of Global Cerebral Ischemia
This study evaluated the neuroprotective effects of several glycine site antagonists. It is important to note that this study used a different animal model (global ischemia in gerbils) than the MCAO model used for this compound, which makes direct comparison of efficacy challenging.
| Compound | Dose (mg/kg, i.p.) | Neuroprotection Outcome | Reference |
| HA 966 | 15 | No significant neuroprotection | [9] |
| L-701,324 | 40 | Small degree of neuroprotection | [9] |
| L-701,252 | 50 | Small degree of neuroprotection | [9] |
| L-701,273 | 50 | Small degree of neuroprotection | [9] |
| ACEA 1021 | 25 | No significant neuroprotection | [9] |
| GV 150526A | 40 | No significant neuroprotection | [9] |
These results suggest that the neuroprotective efficacy of glycine site antagonists can be model-dependent and that this compound shows robust efficacy in a focal ischemia model.
Experimental Protocols
In Vitro Radioligand Binding Assay: [3H]Dichlorokynurenic Acid Binding
This protocol describes a filtration binding assay to determine the affinity of compounds for the glycine binding site on the NMDA receptor using the antagonist radioligand [3H]dichlorokynurenic acid.[10]
Materials:
-
Rat cortical membranes
-
[3H]Dichlorokynurenic acid (specific activity ~50-80 Ci/mmol)
-
Assay buffer: 50 mM Tris-acetate, pH 7.4
-
Non-specific binding control: 1 mM glycine
-
Test compounds (e.g., this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate the membranes (typically 100-200 µg of protein) with a fixed concentration of [3H]dichlorokynurenic acid (e.g., 1-5 nM) in the assay buffer.
-
For competition binding assays, add varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of tubes containing 1 mM glycine is included.
-
Incubate the mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 4°C or room temperature) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Neuroprotection Study: Permanent Middle Cerebral Artery Occlusion (MCAO) in Rats
This protocol outlines the methodology used to assess the neuroprotective efficacy of this compound in a rat model of focal cerebral ischemia.[2][8]
Animal Model:
-
Male Sprague-Dawley rats (250-300 g)
Surgical Procedure (MCAO):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Introduce a nylon suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).
-
Confirm the occlusion by observing a drop in cerebral blood flow using laser Doppler flowmetry.
-
Suture the incision and allow the animal to recover from anesthesia.
Drug Administration:
-
Randomly assign animals to treatment groups (vehicle or different doses of this compound).
-
Administer the treatment intravenously (e.g., via the tail vein) at a specific time point relative to the MCAO (e.g., 30 minutes post-occlusion).
-
The treatment can be a bolus injection followed by a continuous infusion for a set duration (e.g., 4 hours).
Outcome Measures:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, assess the neurological function using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement:
-
At 24 hours, euthanize the animals and perfuse the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white.
-
Quantify the infarct volume using image analysis software, correcting for brain edema.
-
Statistical Analysis:
-
Compare the infarct volumes and neurological scores between the treatment and vehicle groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Visualizing the NMDA Receptor Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: NMDA Receptor Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Efficacy Evaluation.
Conclusion
This compound is a potent glycine site antagonist with demonstrated in vivo efficacy in a clinically relevant model of focal ischemic stroke. The available data suggests it is a strong candidate for further investigation as a neuroprotective agent. While direct comparative data with a wide range of other glycine site antagonists under identical experimental conditions is limited, the dose-dependent and significant reduction in infarct volume observed with this compound in the MCAO model is a compelling finding.
Future research should focus on head-to-head comparisons of this compound with other promising glycine site antagonists in standardized in vitro and in vivo models. This will provide a more definitive assessment of its relative efficacy and therapeutic potential for the treatment of stroke and other neurological disorders characterized by NMDA receptor-mediated excitotoxicity. The detailed experimental protocols provided in this guide can serve as a foundation for such comparative studies.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine-site antagonists and stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Differential effects of five glycine site antagonists on NMDA receptor desensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of glycine site antagonists of the NMDA receptor in global cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
ZD-9379's Neuroprotective Effects: A Comparative Analysis in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ZD-9379's Performance Against Alternative Neuroprotective Agents with Supporting Experimental Data.
This compound, a potent, orally active, and brain-penetrant full antagonist at the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia. This guide provides a comparative analysis of this compound's efficacy against other NMDA receptor antagonists, summarizing key experimental data, detailing methodologies, and illustrating the underlying signaling pathways.
Comparative Efficacy in Focal Cerebral Ischemia
The neuroprotective efficacy of this compound has been primarily evaluated in the rat model of permanent middle cerebral artery occlusion (MCAO), a common model for studying focal ischemic stroke. Studies have shown that the magnitude of the protective effect on infarct volume with glycine antagonists like this compound is comparable to that of competitive and noncompetitive NMDA antagonists.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the reduction of infarct volume by this compound and other notable NMDA receptor antagonists in the rat MCAO model.
Table 1: Neuroprotective Effect of this compound on Infarct Volume in Rat MCAO Model
| Treatment Group | Dose | Administration Time | Infarct Volume Reduction (%) vs. Vehicle | Reference |
| This compound | 10 mg/kg bolus + 10 mg/kg/h infusion | 30 minutes post-MCAO | 43.6% | [2][3] |
| This compound | 5 mg/kg bolus + 5 mg/kg/h infusion | 30 minutes post-MCAO | 51.4% | [2][3] |
| This compound | 2.5 mg/kg bolus + 2.5 mg/kg/h infusion | 30 minutes post-MCAO | 42.9% | [2][3] |
| This compound | 5 mg/kg bolus + 5 mg/kg/h infusion | 30 minutes pre-MCAO | 59.3% (calculated from raw data) | [4][5][6] |
| This compound | 5 mg/kg bolus + 5 mg/kg/h infusion | 30 minutes post-MCAO | 53.5% (calculated from raw data) | [4][5][6] |
Table 2: Neuroprotective Effects of Alternative NMDA Receptor Antagonists in Rat MCAO Models
| Compound | Class | Dose | Infarct Volume Reduction (%) vs. Control | Reference |
| MK-801 (Dizocilpine) | Non-competitive NMDA Antagonist | 1 mg/kg | ~50% | [7] |
| Selfotel (CGS-19755) | Competitive NMDA Antagonist | 10 mg/kg bolus + 5 mg/kg/h infusion | Significant reduction in cortical infarct | [8] |
| Aptiganel (CNS-1102) | Non-competitive NMDA Antagonist | Not specified in preclinical MCAO | 40-70% reduction in brain damage | [9] |
Note: Direct comparison of percentages across different studies should be done with caution due to potential variations in experimental protocols.
In addition to reducing infarct size, this compound has been shown to significantly decrease the number of spreading depressions, which are waves of near-complete neuronal depolarization implicated in the progression of ischemic injury.[4][5][6]
Signaling Pathways in Ischemic Neuroprotection
This compound exerts its neuroprotective effects by acting as an antagonist at the glycine co-agonist site of the NMDA receptor. During an ischemic event, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, causing a massive influx of calcium ions (Ca2+) into neurons. This excitotoxicity triggers a cascade of detrimental events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal death. By blocking the glycine site, this compound prevents the opening of the NMDA receptor channel, thereby mitigating the downstream effects of excitotoxicity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia that mimics human stroke.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized, typically with isoflurane. Body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected.
-
Occlusion: A nylon monofilament suture (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA). Successful occlusion is often confirmed by monitoring cerebral blood flow with laser Doppler flowmetry.
-
Reperfusion (for transient MCAO): For transient ischemia models, the suture is withdrawn after a specific period (e.g., 60 or 90 minutes) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Neurological deficit scoring is often performed to assess the severity of the stroke.
Infarct Volume Measurement
The extent of brain damage is quantified by measuring the infarct volume, typically 24 hours after MCAO.
-
Brain Extraction and Sectioning: The rat is euthanized, and the brain is rapidly removed and cooled. The brain is then sectioned into coronal slices of uniform thickness (e.g., 2 mm).
-
2,3,5-triphenyltetrazolium chloride (TTC) Staining: The brain slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C. TTC is a metabolic stain that is reduced by dehydrogenases in viable tissue to a red formazan (B1609692) product. Infarcted tissue, lacking metabolic activity, remains unstained (white).
-
Image Analysis: The stained sections are imaged, and the area of infarction (white tissue) and the total area of the ipsilateral and contralateral hemispheres are measured for each slice using image analysis software.
-
Edema Correction: To account for brain swelling (edema) in the ischemic hemisphere, the infarct volume is often corrected using the following formula: Corrected Infarct Volume = [Volume of Contralateral Hemisphere - (Volume of Ipsilateral Hemisphere - Measured Infarct Volume)]
-
Total Infarct Volume Calculation: The total infarct volume is calculated by summing the corrected infarct volumes of all the slices.
Conclusion
This compound demonstrates robust neuroprotective effects in preclinical models of focal cerebral ischemia, primarily through the antagonism of the glycine site on the NMDA receptor. Its efficacy in reducing infarct volume is comparable to that of other competitive and non-competitive NMDA receptor antagonists. The detailed experimental protocols provided herein offer a basis for the replication and further investigation of these findings. The signaling pathway diagram illustrates the critical role of NMDA receptor modulation in mitigating excitotoxic neuronal death. Further head-to-head comparative studies in standardized models are warranted to more definitively position this compound within the landscape of potential neuroprotective therapies for ischemic stroke.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Glycine site antagonist attenuates infarct size in experimental focal ischemia. Postmortem and diffusion mapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A glycine site antagonist ZD9379 reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CGS 19755 (Selfotel): A Novel Neuroprotective Agent Against CNS Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison: ZD-9379 and 5,7-Dichlorokynurenic Acid in Targeting the NMDA Receptor Glycine Site
In the landscape of neuroprotective agent development, both ZD-9379 and 5,7-Dichlorokynurenic Acid (5,7-DCKA) have emerged as significant competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically at the glycine (B1666218) co-agonist binding site. Their shared mechanism of action makes them valuable tools for researchers investigating excitotoxicity-mediated neuronal damage in conditions such as stroke and other neurodegenerative disorders. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and 5,7-Dichlorokynurenic Acid based on available literature. It is important to note that a direct comparison of potency can be influenced by variations in experimental conditions across different studies.
| Parameter | This compound | 5,7-Dichlorokynurenic Acid | Reference |
| Mechanism of Action | Competitive antagonist at the NMDA receptor glycine site | Competitive antagonist at the NMDA receptor glycine site | [1][2] |
| IC50 | 75 nM | Not explicitly reported | [1] |
| Ki | Not explicitly reported | 0.54 µM (540 nM) | [3] |
| KB | Not explicitly reported | 65 nM | [2] |
| Primary Therapeutic Area of Investigation | Stroke, neuroprotection | Neuroprotection, epilepsy, pain | [4][5] |
| Key In Vivo Model | Middle Cerebral Artery Occlusion (MCAO) in rats | Not as extensively reported in stroke models as this compound | [6] |
| Reported In Vivo Efficacy | Reduces infarct volume and number of spreading depressions in a rat MCAO model | Reduces NMDA-induced neuronal injury in rat cortical cell cultures | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments cited in the evaluation of NMDA receptor glycine site antagonists.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site.
Objective: To measure the displacement of a radiolabeled ligand from the glycine binding site by the test compound (this compound or 5,7-DCKA).
Materials:
-
Rat cortical membranes
-
Radioligand (e.g., [3H]glycine or a specific antagonist radioligand like [3H]MDL 105,519)
-
Test compounds (this compound, 5,7-DCKA) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in a suitable buffer and centrifuge to isolate the crude synaptic membrane fraction. Wash the membranes multiple times to remove endogenous ligands.
-
Binding Reaction: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 4°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
This assay assesses the ability of a compound to protect neurons from glutamate-induced cell death.[9][10]
Objective: To evaluate the neuroprotective efficacy of this compound or 5,7-DCKA against glutamate-induced excitotoxicity in primary neuronal cultures.
Materials:
-
Primary cortical or hippocampal neuron cultures
-
Test compounds (this compound, 5,7-DCKA)
-
Cell viability assays (e.g., MTT, LDH release)
-
Culture medium and supplements
Procedure:
-
Cell Culture: Plate primary neurons and allow them to mature in culture for a specified period (e.g., 7-10 days).
-
Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of the test compound for a defined duration (e.g., 1-2 hours) before glutamate exposure.
-
Glutamate Insult: Expose the cultures to a toxic concentration of glutamate for a specific time (e.g., 15-30 minutes).
-
Washout and Recovery: Remove the glutamate-containing medium and replace it with fresh medium containing the test compound.
-
Assessment of Cell Viability: After a recovery period (e.g., 24 hours), assess neuronal viability using a chosen method. For example, the MTT assay measures mitochondrial activity in living cells, while the LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Data Analysis: Compare the viability of neurons treated with the test compound and glutamate to those treated with glutamate alone to determine the neuroprotective effect.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This is a widely used animal model of focal ischemic stroke to evaluate the neuroprotective potential of therapeutic agents.[6]
Objective: To determine the effect of this compound or 5,7-DCKA on infarct volume and neurological deficits following ischemic stroke in rodents.
Materials:
-
Rodents (e.g., Sprague-Dawley rats)
-
Anesthetics
-
Surgical instruments
-
Test compounds (this compound, 5,7-DCKA) formulated for in vivo administration (e.g., intravenous)
-
TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement
-
Neurological scoring system
Procedure:
-
Surgical Procedure: Anesthetize the animal and expose the common carotid artery. Introduce a filament into the internal carotid artery to occlude the origin of the middle cerebral artery, thereby inducing focal cerebral ischemia.
-
Drug Administration: Administer the test compound or vehicle at a specific time point relative to the MCAO procedure (e.g., before, during, or after occlusion). The route of administration can be intravenous, intraperitoneal, or oral.
-
Reperfusion (Optional): In some models, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion.
-
Neurological Assessment: At various time points after MCAO, assess the neurological deficits of the animals using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 24 or 48 hours post-MCAO), euthanize the animal, and slice the brain. Stain the brain slices with TTC, which stains viable tissue red, leaving the infarcted tissue unstained (white).
-
Data Analysis: Quantify the infarct volume by image analysis. Compare the infarct volumes and neurological scores between the drug-treated and vehicle-treated groups to determine the neuroprotective efficacy of the compound.
Mandatory Visualization
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the mechanism of action of this compound and 5,7-Dichlorokynurenic Acid at the NMDA receptor.
Caption: Mechanism of NMDA receptor antagonism by this compound and 5,7-DCKA.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram outlines the workflow for assessing the neuroprotective effects of the compounds against glutamate-induced excitotoxicity.
Caption: Workflow for in vitro neuroprotection screening.
Logical Relationship of NMDA Receptor Activation
This diagram illustrates the necessary conditions for the activation of the NMDA receptor ion channel.
Caption: Logical requirements for NMDA receptor channel activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanisms of activation, inhibition and specificity: crystal structures of the NMDA receptor NR1 ligand-binding core - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Competitive Gly/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A glycine site antagonist, ZD9379, reduces number of spreading depressions and infarct size in rats with permanent middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innoprot.com [innoprot.com]
- 10. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
A Comparative Review of Preclinical Glycine Site NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is critically modulated by the binding of glycine (B1666218). This glycine co-agonist site has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. Antagonists of this site are hypothesized to offer a more nuanced modulation of NMDA receptor activity, potentially avoiding the severe side effects associated with antagonists targeting the primary glutamate (B1630785) binding site or the ion channel pore. This guide provides a comparative overview of key preclinical glycine site NMDA antagonists, summarizing their performance based on available experimental data.
Quantitative Data Summary
The following tables summarize the binding affinities, in vitro potencies, and in vivo efficacy of several prominent glycine site NMDA antagonists from preclinical studies.
Table 1: In Vitro Binding Affinities and Potencies
| Compound | Radioligand Displaced | Preparation | IC50 / Ki | Citation(s) |
| UK-240455 | [³H]MDL-105,519 | Rat Cortical Membranes | IC50 = 90 nM - 3.9 µM | [1] |
| MRZ 2/502 | [³H]MDL-105,519 | Rat Cortical Membranes | IC50 = 0.14 - 13.8 µM | [1] |
| 7-CTKA | [³H]Glycine | Rat Telencephalon Membranes | IC50 = 0.56 µM | [2][3] |
| L-701,324 | [³H]L-701,324 | Rat Striatum | - | [4] |
| Gavestinel (GV150526) | [³H]GV150526A | Rat Cerebral Cortical Membranes | - | [5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Efficacy Endpoint | Effective Dose Range | Citation(s) |
| MRZ 2/502 | Mouse Convulsion Models (Pentylenetetrazol, NMDA, Maximal Electroshock) | Inhibition of Convulsions | ED50 = 8 - 100 mg/kg i.p. | [1] |
| 7-CTKA | Rat Models of Depression (Forced Swim Test, Novelty-Suppressed Feeding) | Antidepressant-like Effects | - | [6][7] |
| ACEA-1021 (Licostinel) | Rat & Mouse Stroke Models (MCAO) | Reduction in Infarct Volume | 5 - 10 mg/kg i.v. | [8] |
| L-701,324 | Rat Electroencephalogram (EEG) | Inhibition of NMDA-evoked Depolarizations | 5 - 10 mg/kg i.v. | [4] |
| Gavestinel (GV150526) | Gerbil Global Cerebral Ischemia Model | Neuroprotection | 40 mg/kg i.p. | [9] |
| Rapastinel (GLYX-13) | Rat Models of Depression (Forced Swim, Learned Helplessness) | Antidepressant-like Properties | - | [10][11] |
Table 3: Pharmacokinetic Parameters in Rats
| Compound | Elimination Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | CSF/Plasma Ratio | Citation(s) |
| UK-240455 | 0.4 - 1.4 h | 12 ml/min/kg | 0.4 - 0.8 L/kg | 4.3% | [1] |
Key Experimental Protocols
Radioligand Binding Assay for Glycine Site Antagonism
This protocol is a standard method to determine the binding affinity of a compound for the glycine site of the NMDA receptor.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The pellet is washed multiple times by resuspension and centrifugation to remove endogenous ligands.
2. Binding Assay:
-
Membranes are incubated with a specific radioligand for the glycine site (e.g., [³H]MDL-105,519 or [³H]glycine) in the presence of varying concentrations of the test compound.
-
The incubation is carried out in a suitable buffer at a defined temperature and for a specific duration to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known glycine site ligand (e.g., unlabeled glycine or 7-CTKA).
3. Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[1][2][3]
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
The MCAO model is a widely used preclinical model to evaluate the neuroprotective effects of compounds in stroke.[12][13][14][15]
1. Animal Preparation:
-
Adult male rats (e.g., Wistar or Sprague-Dawley) are anesthetized.
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed through a midline neck incision.
2. Occlusion Procedure:
-
A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA until it blocks the origin of the middle cerebral artery (MCA).
-
The occlusion is maintained for a specific duration (e.g., 2 hours for transient MCAO) before the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.
3. Drug Administration:
-
The test compound (e.g., ACEA-1021) is administered intravenously at a specific time point relative to the onset of MCAO (e.g., 15 minutes after occlusion).[8]
4. Outcome Assessment:
-
Neurological deficits are assessed at various time points after MCAO using a standardized scoring system.
-
After a set survival period (e.g., 24 hours), the animal is euthanized, and the brain is removed.
-
The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
The infarct volume is quantified using image analysis software.
Forced Swim Test (Porsolt Test) for Antidepressant-like Activity
The forced swim test is a common behavioral assay to screen for potential antidepressant effects.[1][7][10][16][17]
1. Apparatus:
-
A transparent cylindrical tank is filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.
2. Procedure:
-
Mice or rats are individually placed in the water-filled cylinder.
-
The test session typically lasts for 6 minutes.
-
The behavior of the animal is recorded, usually during the last 4 minutes of the test.
3. Behavioral Scoring:
-
The duration of immobility (floating with only minimal movements to keep the head above water) is measured.
-
A decrease in the duration of immobility is interpreted as an antidepressant-like effect.
4. Drug Administration:
-
The test compound (e.g., 7-CTKA) is administered at a specific time before the test (e.g., 30 minutes).[6][7]
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Cascade
Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing an influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory.[18][19][20][21][22] Glycine site antagonists block this initial activation step, thereby inhibiting the entire downstream cascade.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. In vivo neuroprotective effects of ACEA 1021 confirmed by magnetic resonance imaging in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a Novel NMDA Receptor Modulator, Rapastinel (formerly GLYX-13) in OCD: Proof-of-Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. The Development of Rapastinel (Formerly GLYX-13); A Rapid Acting and Long Lasting Antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 18. Role of NMDA Receptor-Mediated Glutamatergic Signaling in Chronic and Acute Neuropathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Unconventional NMDA Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NMDA receptor - Wikipedia [en.wikipedia.org]
- 22. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Alternatives for ZD-9379 in NMDA Receptor Studies
This guide provides a comprehensive comparison of pharmacological alternatives to ZD-9379 for researchers studying N-methyl-D-aspartate (NMDA) receptor function. This compound is a potent, brain-penetrant full antagonist that acts at the glycine (B1666218) co-agonist site of the NMDA receptor.[1][2] This guide explores other classes of NMDA receptor antagonists, presenting their mechanisms of action, comparative quantitative data, and detailed experimental protocols to assist in selecting the appropriate tool for specific research needs.
Classification of NMDA Receptor Antagonists
NMDA receptor antagonists can be categorized based on their binding site and mechanism of action. Understanding these classifications is crucial for selecting an alternative with a desired pharmacological profile. The main types include competitive antagonists, non-competitive channel blockers, and allosteric modulators.[3][4][5]
-
Competitive Antagonists : These compounds bind directly to the glutamate (B1630785) (agonist) or glycine (co-agonist) binding sites on the GluN2 and GluN1 subunits, respectively.[3] By occupying these sites, they prevent receptor activation. This compound falls into this category as a glycine-site antagonist.
-
Non-competitive Antagonists (Channel Blockers) : These molecules, such as Dizocilpine (MK-801) and Phencyclidine (PCP), bind within the receptor's ion channel pore.[3] This physically obstructs the flow of ions like Ca²⁺, regardless of whether agonists are bound.[3][6] Their action is often use-dependent, meaning the channel must be open for them to bind.[7]
-
Allosteric Modulators : These agents bind to sites on the receptor that are distinct from the agonist, co-agonist, or channel sites.[3] This binding induces a conformational change in the receptor that modulates its activity. A prominent group of allosteric modulators are the GluN2B-selective antagonists like ifenprodil, which target the interface between GluN1 and GluN2B subunits.[3][8]
Below is a diagram illustrating the binding sites for these different classes of antagonists on the NMDA receptor complex.
Caption: Binding sites of different NMDA receptor antagonist classes.
Quantitative Comparison of NMDA Receptor Antagonists
The selection of an antagonist is often guided by its potency and selectivity. The following table summarizes key quantitative data (IC₅₀ and Kᵢ values) for this compound and a selection of common alternatives. Lower values indicate higher potency.
| Compound | Class | Target Site | IC₅₀ | Kᵢ | Species/Assay |
| This compound | Competitive | Glycine Site | N/A | N/A | Potent antagonist with neuroprotective effects.[1][2] |
| D-AP5 | Competitive | Glutamate Site | N/A | ~1.4 µM | Mouse hippocampal neurons (voltage clamp).[9] |
| CGS 19755 | Competitive | Glutamate Site | N/A | ~0.2 µM | Mouse hippocampal neurons (voltage clamp).[9] |
| LY235959 | Competitive | Glutamate Site | N/A | ~0.05 µM | Mouse hippocampal neurons (voltage clamp).[9] |
| Dizocilpine (MK-801) | Non-competitive | Channel Pore | ~30 nM | N/A | GluN2B-containing receptors (electrophysiology).[8] |
| Phencyclidine (PCP) | Non-competitive | Channel Pore | ~0.4 µM | N/A | tsA201 cells (electrophysiology).[7] |
| Ketamine | Non-competitive | Channel Pore | N/A | N/A | Clinically used anesthetic and antidepressant.[3][10] |
| Memantine | Non-competitive | Channel Pore | ~0.6 µM | N/A | Low-affinity, clinically tolerated antagonist.[3][7] |
| Ifenprodil | Allosteric Modulator | GluN1/GluN2B Interface | ~0.3 µM | N/A | GluN2B-containing receptors.[3][11] |
| Ro 25-6981 | Allosteric Modulator | GluN1/GluN2B Interface | ~0.05 µM | N/A | Selective GluN2B antagonist.[3][11] |
| Eliprodil | Allosteric Modulator | GluN1/GluN2B Interface | ~1 µM | N/A | GluN2B antagonist.[11] |
Note: IC₅₀ and Kᵢ values can vary significantly based on the experimental conditions, receptor subunit composition, and assay type. The data presented are for comparative purposes.
NMDA Receptor Signaling Pathway
Activation of the NMDA receptor initiates a complex downstream signaling cascade crucial for synaptic plasticity.[6][12][13] The process begins when glutamate and a co-agonist (glycine or D-serine) bind to their respective subunits.[6] This binding, coupled with depolarization of the postsynaptic membrane to relieve a voltage-dependent Mg²⁺ block, opens the ion channel.[6][14] The subsequent influx of Ca²⁺ acts as a critical second messenger, activating numerous intracellular enzymes and signaling pathways, including those involving ERK1/2 and CREB, which ultimately lead to changes in gene expression and synaptic strength.[6][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Inhibition of NMDA receptors through a membrane-to-channel path - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Binding Mode Reveals Two Distinct Classes of NMDA Receptor GluN2B-selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and effectiveness of NMDA receptor antagonists for depression: A multidisciplinary review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Window of Thymidylate Synthase Inhibitors: ZD9331, Pemetrexed, and Raltitrexed
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic windows of three prominent thymidylate synthase inhibitors: ZD9331, pemetrexed (B1662193), and raltitrexed (B1684501). This analysis is supported by experimental data from clinical trials to aid in the evaluation of their relative efficacy and toxicity profiles.
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1][2][3] Its inhibition leads to a "thymineless state," which is lethal to rapidly dividing cells, making it a key target in cancer chemotherapy.[4] This guide focuses on a comparative assessment of ZD9331, a nonpolyglutamatable TS inhibitor, and two widely used agents, pemetrexed and raltitrexed.
Mechanism of Action and Cellular Transport
ZD9331, pemetrexed, and raltitrexed are all folate analogs that competitively inhibit thymidylate synthase.[5][6] However, they exhibit key differences in their cellular uptake and metabolism, which can influence their efficacy and toxicity. ZD9331 was specifically designed to not require polyglutamation for its activity, a process that can enhance the intracellular retention and inhibitory potency of other antifolates like pemetrexed and raltitrexed.[7] This distinction was intended to overcome resistance mechanisms associated with reduced expression of folylpolyglutamate synthetase (FPGS) and potentially lessen toxicities from drug accumulation in normal tissues.[5]
Pemetrexed and raltitrexed are transported into cells via the reduced folate carrier (RFC).[7][8] Pemetrexed is also a substrate for the proton-coupled folate transporter and the folate receptor alpha. Once inside the cell, they are converted to more active polyglutamated forms by FPGS. These polyglutamated metabolites are retained within the cell for longer periods, leading to sustained inhibition of TS.
Comparative Efficacy and Therapeutic Window
The therapeutic window of a drug is the range between the dose that produces a therapeutic effect and the dose that causes unacceptable toxicity. For these TS inhibitors, this is often determined in Phase I and II clinical trials by identifying the maximum tolerated dose (MTD) and observing the antitumor activity.
Quantitative Comparison of Clinical Trial Data
The following tables summarize key data from clinical studies to provide a quantitative comparison of the therapeutic windows of ZD9331, pemetrexed, and raltitrexed.
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Agent | Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) | Reference |
| ZD9331 | 5-day continuous IV infusion every 3 weeks | 6 mg/m²/day | Grade 4 thrombocytopenia | [9][10] |
| 30-min IV infusion on days 1 and 8 every 3 weeks | 130 mg/m² | Grade 4 thrombocytopenia, Grade 4 neutropenia, Grade 3 nonhematologic toxicity | [11] | |
| Pemetrexed | In combination with cisplatin | 500 mg/m² every 21 days | Myelosuppression (neutropenia, thrombocytopenia) | [12][13] |
| Raltitrexed | 15-minute IV infusion every 3 weeks | 3 mg/m² | Gastrointestinal toxicity (diarrhea), myelosuppression | [14][15][16] |
Table 2: Common Adverse Events (Grade 3/4)
| Adverse Event | ZD9331 | Pemetrexed | Raltitrexed |
| Neutropenia | Frequent DLT | Significant, reduced with vitamin supplementation | Mild to moderate, severe can occur |
| Thrombocytopenia | Frequent DLT | Significant, reduced with vitamin supplementation | Less frequent than neutropenia |
| Diarrhea | Common | Less frequent with vitamin supplementation | Common, can be severe |
| Mucositis/Stomatitis | Common | Less frequent with vitamin supplementation | Common |
| Nausea/Vomiting | Common | Common, requires antiemetics | Common |
| Fatigue/Asthenia | Common | Common | Common |
| Elevated Transaminases | Asymptomatic, reversible | Less common | Transient elevations |
Note: The incidence of adverse events for pemetrexed was significantly reduced with the mandatory supplementation of folic acid and vitamin B12.[17]
Experimental Protocols
Assessment of Thymidylate Synthase Inhibition
A common method to assess the in vivo activity of TS inhibitors is to measure the plasma levels of 2'-deoxyuridine (B118206) (dUrd). Inhibition of TS leads to an accumulation of its substrate, dUMP, which is subsequently dephosphorylated and released into the plasma as dUrd.
Protocol for Plasma dUrd Measurement:
-
Sample Collection: Collect blood samples from patients at baseline and at various time points after drug administration.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Deproteinate the plasma samples, for example, by adding an equal volume of cold methanol, followed by centrifugation.
-
LC-MS/MS Analysis: Analyze the supernatant for dUrd concentrations using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Compare the post-treatment dUrd levels to the baseline levels to determine the extent and duration of TS inhibition. A sustained elevation in plasma dUrd is indicative of prolonged TS inhibition.[10]
Phase I Clinical Trial Design for Dose Escalation
The MTD of these agents is typically determined in a Phase I dose-escalation study.
General Protocol:
-
Patient Population: Enroll patients with advanced solid tumors who have failed standard therapies.
-
Dose Escalation Cohorts: Start with a low dose of the investigational drug and enroll a small cohort of patients (e.g., 3-6 patients).
-
Toxicity Monitoring: Monitor patients closely for adverse events, graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Dose Escalation: If no DLTs are observed in the initial cohort, enroll a new cohort at a higher dose level.
-
MTD Determination: The MTD is defined as the dose level at which a prespecified proportion of patients (e.g., one-third) experience a DLT.
-
Pharmacokinetic and Pharmacodynamic Assessments: Collect blood samples to determine the drug's pharmacokinetic profile and assess pharmacodynamic markers like plasma dUrd.[9][10][11]
Visualizing the Pathway and Experimental Workflow
Thymidylate Synthase Pathway and Inhibition
The following diagram illustrates the central role of thymidylate synthase in DNA synthesis and the mechanism of its inhibition by antifolate drugs.
Caption: Inhibition of the Thymidylate Synthase pathway by antifolate agents.
Experimental Workflow for Assessing TS Inhibitors
The diagram below outlines a typical experimental workflow for evaluating the efficacy and toxicity of a novel TS inhibitor.
Caption: A generalized workflow for the clinical development of a TS inhibitor.
Conclusion
The assessment of the therapeutic window for ZD9331, pemetrexed, and raltitrexed reveals distinct profiles. ZD9331, designed to circumvent polyglutamation, shows promising antitumor activity but is associated with significant myelosuppression, particularly thrombocytopenia.[9][10] Pemetrexed has a manageable toxicity profile, especially with vitamin B12 and folic acid supplementation, which has broadened its therapeutic window.[17] Raltitrexed is an effective agent, particularly in colorectal cancer, but requires careful monitoring due to the potential for severe gastrointestinal and hematological toxicities.[14][15][16] The choice of a particular TS inhibitor will depend on the tumor type, the patient's overall health and folate status, and the desired balance between efficacy and toxicity. Further research, including head-to-head comparative trials and the identification of predictive biomarkers, will continue to refine the optimal use of these important anticancer agents.
References
- 1. Multi-level gene expression profiles affected by thymidylate synthase and 5-fluorouracil in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidylate synthase structure, function and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. ZD9331: discovery to clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. karger.com [karger.com]
- 9. Phase I trial of ZD9331, a nonpolyglutamatable thymidylate synthase inhibitor, given as a 5-day continuous infusion to patients with refractory solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. reference.medscape.com [reference.medscape.com]
- 13. dovepress.com [dovepress.com]
- 14. bccancer.bc.ca [bccancer.bc.ca]
- 15. pfizer.ca [pfizer.ca]
- 16. academic.oup.com [academic.oup.com]
- 17. ascopubs.org [ascopubs.org]
Safety Operating Guide
Proper Disposal Procedures for ZD-9379: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of ZD-9379, a potent and brain-penetrant NMDA receptor antagonist.
This compound is a valuable tool in neuroscience research; however, like all chemical compounds, it requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to proper disposal protocols is crucial to protect personnel and the environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for a comprehensive understanding of the compound's characteristics and for making informed decisions regarding its safe handling and disposal.
| Property | Value |
| Molecular Weight | 383.79 g/mol |
| Formula | C₁₉H₁₄ClN₃O₄ |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Soluble to 50 mM in DMSO and to 20 mM in 1eq. NaOH |
| Storage Temperature | +4°C |
Disposal Decision Workflow
The following diagram outlines the recommended decision-making process for the disposal of this compound. This workflow ensures that all relevant factors, from the state of the chemical to institutional and regulatory requirements, are considered.
Caption: Decision workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
The following procedures are based on general best practices for the disposal of research-grade chemical compounds. Always consult your institution's specific Environmental Health & Safety (EHS) guidelines and the manufacturer's Safety Data Sheet (SDS) for this compound before proceeding.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
2. Assess the Waste Stream:
-
Unused/Expired Solid this compound: If the compound is in its original, uncontaminated packaging, it should be disposed of as solid chemical waste.
-
This compound in Solution: Solutions containing this compound should be treated as liquid chemical waste. Do not dispose of these solutions down the drain.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated solid waste.
3. Packaging and Labeling:
-
Solid Waste:
-
Place solid this compound and any contaminated solid materials into a clearly labeled, sealable, and chemically compatible waste container.
-
The label should include: "Hazardous Waste," "this compound," the approximate amount, and the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealable, leak-proof, and chemically compatible container.
-
The label should include: "Hazardous Waste," "this compound," the solvent system and concentration, the approximate volume, and the date.
-
Never mix incompatible waste streams.
-
4. Storage Pending Disposal:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Maintain a record of the disposal activities as required by your institution and local regulations.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a secure research environment and environmental protection.
Essential Safety and Operational Guidance for Handling ZD-9379
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of ZD-9379, a neuroprotective NMDA receptor antagonist.[1] The following procedural guidance is designed to minimize risk and establish clear operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye irritation. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses/Goggles | Must provide a complete seal around the eyes. |
| Face Shield | To be worn in addition to goggles when splashing is a risk. | |
| Hand | Gloves | Chemical-resistant nitrile gloves are recommended. |
| Body | Laboratory Coat | Standard lab coat to protect skin and clothing. |
| Respiratory | Fume Hood | All handling of solid this compound should be performed in a certified chemical fume hood. |
Hazard Identification and Safety Precautions
Based on safety data for similar chemical compounds, this compound should be handled as a substance that can cause skin and serious eye irritation.
| Hazard Class | GHS Hazard Statement | Precautionary Statement |
| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | ||
| P332 + P313: If skin irritation occurs: Get medical advice/attention. | ||
| P362: Take off contaminated clothing and wash before reuse. | ||
| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye protection/face protection. |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P337 + P313: If eye irritation persists: Get medical advice/attention. |
As with many research chemicals, the full toxicological properties of this compound may not be thoroughly investigated. Therefore, it is crucial to handle it with care, assuming it may have unknown hazards.
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety.
Preparation and Weighing
-
Engineering Controls : All manipulations of solid this compound that could generate dust must be conducted in a certified chemical fume hood to avoid inhalation.
-
Personal Protective Equipment : Before handling, don all required PPE as outlined in the table above.
-
Weighing : Use a dedicated, clean weighing vessel. Tare the balance with the vessel before adding the compound. Handle the vial and spatula with care to minimize the generation of airborne particles.
Dissolution
-
Solvent Addition : Add the desired solvent to the vessel containing the solid this compound within the fume hood.
-
Mixing : Gently swirl or vortex the solution to dissolve the compound. If heating is required, use a controlled heating block and ensure adequate ventilation.
Storage
-
Solid Form : Store solid this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Solutions : Stock solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month. For specific storage conditions, always refer to the product datasheet.[2] Before use, allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[2]
Spill Response
-
Small Spills :
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert laboratory personnel and the safety officer.
-
Prevent the spill from entering drains.
-
Follow established institutional procedures for large chemical spills.
-
Disposal
-
Waste Identification : All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be considered chemical waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal Route : Dispose of chemical waste through your institution's hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
